molecular formula C10H7ClN2 B078434 2-Chloro-4-phenylpyrimidine CAS No. 13036-50-5

2-Chloro-4-phenylpyrimidine

Katalognummer: B078434
CAS-Nummer: 13036-50-5
Molekulargewicht: 190.63 g/mol
InChI-Schlüssel: AAZYJKNISGEWEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-phenylpyrimidine is a high-value chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and crucial synthetic intermediate for the construction of more complex, functionalized pyrimidine derivatives. Its primary research value lies in its application in Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors. The electron-deficient pyrimidine ring and the reactive chlorine atom at the 2-position make it an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for facile introduction of amines, alcohols, and thiols to create diverse chemical libraries.

Eigenschaften

IUPAC Name

2-chloro-4-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZYJKNISGEWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345536
Record name 2-Chloro-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13036-50-5
Record name 2-Chloro-4-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-phenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-phenylpyrimidine (CAS Number: 13036-50-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrimidine core, a privileged scaffold in numerous biologically active molecules, combined with a reactive chlorine atom at the 2-position and a phenyl group at the 4-position, makes it a valuable intermediate for the synthesis of a wide array of complex organic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white or colorless solid at room temperature.[1] It is sparingly soluble in water but exhibits solubility in various organic solvents.[1][2]

PropertyValueReference(s)
CAS Number 13036-50-5[1][3]
Molecular Formula C₁₀H₇ClN₂[4]
Molecular Weight 190.63 g/mol [1]
Appearance White to off-white/colorless solid[1]
Melting Point 86 °C[1]
Boiling Point 368.3 °C at 760 mmHg[1]
Density 1.245 g/cm³[1]
Flash Point 208.1 °C[1]
pKa (predicted) 1.00 ± 0.13 (for 2-phenylpyrimidine)[1]
Solubility Sparingly soluble in water[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically shows the following signals:

  • δ 8.63 (d, J = 5.3 Hz, 1H): This doublet corresponds to the proton at the 6-position of the pyrimidine ring.

  • δ 8.07–8.10 (m, 2H): This multiplet represents the two ortho-protons of the phenyl group.

  • δ 7.64 (d, J = 5.3 Hz, 1H): This doublet is assigned to the proton at the 5-position of the pyrimidine ring.

  • δ 7.48–7.54 (m, 3H): This multiplet corresponds to the meta- and para-protons of the phenyl group.

¹³C NMR Spectroscopy
  • Pyrimidine Ring:

    • C2 (bearing Cl): ~161 ppm

    • C4 (bearing phenyl): ~164 ppm

    • C5: ~115 ppm

    • C6: ~158 ppm

  • Phenyl Ring:

    • C1' (ipso): ~136 ppm

    • C2'/C6' (ortho): ~128 ppm

    • C3'/C5' (meta): ~129 ppm

    • C4' (para): ~131 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic C-H, C=C, and C=N stretching vibrations.[8][9][10]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1400 cm⁻¹: Aromatic C=C and pyrimidine ring C=N stretching vibrations.

  • ~850-550 cm⁻¹: C-Cl stretching.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z 190, corresponding to the molecular weight. Due to the presence of the chlorine-37 isotope, an M+2 peak at m/z 192 with approximately one-third the intensity of the M⁺ peak is expected.[11][12][13][14] Common fragmentation patterns would involve the loss of a chlorine radical or the cleavage of the pyrimidine ring.[11][15]

Synthesis

This compound can be synthesized through various methods, with palladium-catalyzed cross-coupling reactions being a modern and efficient approach.

Microwave-Assisted Suzuki Coupling

A highly efficient method for the synthesis of this compound is the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid. This reaction demonstrates excellent regioselectivity for substitution at the C4 position.

Experimental Protocol:

  • Reactants: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.5 mol%).

  • Solvent: A mixture of dioxane and water.

  • Procedure:

    • Combine 2,4-dichloropyrimidine, phenylboronic acid, potassium carbonate, and the palladium catalyst in a microwave reaction vessel.

    • Add the dioxane/water solvent mixture.

    • Seal the vessel and heat the mixture in a microwave reactor at 100 °C for 15 minutes.

    • After cooling, the reaction mixture is subjected to an aqueous work-up and extracted with an organic solvent.

    • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_4_dichloropyrimidine 2,4-Dichloropyrimidine product This compound 2_4_dichloropyrimidine->product + phenylboronic_acid Phenylboronic Acid phenylboronic_acid->product + catalyst Pd(PPh₃)₄ (0.5 mol%) catalyst->product base K₂CO₃ base->product solvent Dioxane/H₂O solvent->product conditions Microwave, 100°C, 15 min conditions->product SNAr_Reaction start 2-Chloro-4- phenylpyrimidine product 2-Substituted-4- phenylpyrimidine start->product + nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->product conditions Base Solvent Heat conditions->product Kinase_Inhibitor_Logic A This compound B Nucleophilic Substitution (e.g., with an aniline derivative) A->B C 2-Anilino-4-phenylpyrimidine Core Structure B->C D Further Functionalization C->D E Active Kinase Inhibitor D->E

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-phenylpyrimidine. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes potential synthetic and biological pathways.

Core Physicochemical Properties

This compound is a synthetic organic compound featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a phenyl group at the 4-position. Its chemical structure is foundational to its physical and chemical characteristics. The compound is a colorless solid and is sparingly soluble in water.[1]

Quantitative Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₇ClN₂[1][2]
Molecular Weight 190.63 g/mol [1][2]
Melting Point 86 °C[1]
Boiling Point 368.3 °C at 760 mmHg[1]
Solubility in Water Sparingly soluble[1]
pKa Not experimentally determined
logP Not experimentally determined

Experimental Protocols

The following sections detail generalized experimental methodologies that can be employed to determine the key physicochemical properties of this compound and similar compounds.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for pyrimidine synthesis. One common approach involves the condensation of a β-diketone with an amidine, followed by chlorination.

Step 1: Condensation to form 2-Hydroxy-4-phenylpyrimidine

  • In a round-bottom flask, dissolve phenylbutane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol.

  • Add urea (1.1 equivalents) and a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • The resulting precipitate, 2-hydroxy-4-phenylpyrimidine, is collected by filtration, washed with water, and dried.

Step 2: Chlorination to this compound

  • In a fume hood, suspend the dried 2-hydroxy-4-phenylpyrimidine (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the mixture onto crushed ice.

  • The aqueous mixture is then extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Determination of Aqueous Solubility

The equilibrium solubility of this compound in water can be determined by the shake-flask method.

  • An excess amount of the solid compound is added to a known volume of distilled water in a sealed flask.

  • The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove the undissolved solid.

  • The concentration of this compound in the saturated aqueous solution is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • The pKa value is determined from the half-equivalence point of the resulting titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The lipophilicity of the compound can be determined using the shake-flask method.

  • A known amount of this compound is dissolved in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for partitioning between the two phases and then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

  • The logP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Phenylbutane-1,3-dione + Urea condensation Condensation start->condensation hydroxypyrimidine 2-Hydroxy-4-phenylpyrimidine condensation->hydroxypyrimidine chlorination Chlorination with POCl3 hydroxypyrimidine->chlorination crude_product Crude this compound chlorination->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis final_product Final Product analysis->final_product

A generalized workflow for the synthesis and purification of this compound.
Potential Biological Signaling Pathway

While the specific biological activity of this compound is not yet established, the 2-phenylpyrimidine scaffold is a known pharmacophore in several classes of bioactive molecules. For instance, some 2-phenylpyrimidine derivatives have been identified as inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. The following diagram illustrates a hypothetical mechanism of action based on this known activity.

Hypothetical_Signaling_Pathway cluster_fungal_cell Fungal Cell compound This compound cyp51 CYP51 (Lanosterol 14α-demethylase) compound->cyp51 inhibits ergosterol Ergosterol cyp51->ergosterol biosynthesis disruption Membrane Disruption & Fungal Cell Death cyp51->disruption leads to lanosterol Lanosterol lanosterol->cyp51 substrate membrane Fungal Cell Membrane ergosterol->membrane component of

Hypothetical inhibition of the fungal ergosterol biosynthesis pathway by this compound.

This document serves as a foundational guide to the physicochemical properties of this compound. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in medicinal chemistry and drug development.

References

An In-depth Technical Guide to 2-Chloro-4-phenylpyrimidine: Molecular Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-phenylpyrimidine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its unique molecular architecture, featuring a reactive chlorine atom and a phenyl group on the pyrimidine core, allows for diverse chemical modifications, making it a valuable scaffold in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, detailed synthetic protocols, and key applications of this compound in drug discovery.

Molecular Structure and Chemical Formula

This compound is a substituted pyrimidine with a chlorine atom at the C2 position and a phenyl group at the C4 position of the heterocyclic ring.

Chemical Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 13036-50-5[1]

  • Molecular Formula: C₁₀H₇ClN₂[1]

  • Molecular Weight: 190.63 g/mol [1]

The fundamental structure consists of a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The strategic placement of the chloro and phenyl groups imparts specific reactivity and physical properties to the molecule. The chlorine atom at the 2-position is a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr) reactions. The phenyl group at the 4-position contributes to the molecule's overall lipophilicity and can engage in various intermolecular interactions within a biological target.

2_Chloro_4_phenylpyrimidine_Structure Molecular Structure of this compound N1 N C6 C N1->C6 N1->C6 C2 C C2->N1 Cl Cl C2->Cl N3 N N3->C2 N3->C2 C4 C C4->N3 Ph Phenyl Ring C4->Ph C5 C C5->C4 C5->C4 C6->C5

Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and use in synthetic procedures.

Physicochemical Properties
PropertyValueReference
Appearance Colorless to white solid[1]
Melting Point 86 °C[1]
Boiling Point 368.3 °C at 760 mmHg[1]
Density 1.245 g/cm³[1]
Solubility Sparingly soluble in water[1]
Spectroscopic Data

While comprehensive, publicly available spectral data for this compound is limited, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine and phenyl rings. The pyrimidine protons would appear as doublets or multiplets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms. The phenyl protons would also resonate in the aromatic region, with chemical shifts influenced by their position relative to the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the ten carbon atoms. The carbon atoms of the pyrimidine ring would appear at characteristic chemical shifts, with the carbon attached to the chlorine atom (C2) being significantly influenced by the halogen's electronegativity. The phenyl carbons would also show characteristic resonances.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups and structural features. Key expected vibrations include:

  • C=N and C=C stretching vibrations of the pyrimidine and phenyl rings in the 1600-1400 cm⁻¹ region.

  • C-H stretching vibrations of the aromatic rings typically above 3000 cm⁻¹.

  • C-Cl stretching vibration , which is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.63 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is a characteristic signature for monochlorinated compounds. Fragmentation patterns would likely involve the loss of the chlorine atom and cleavage of the phenyl group or the pyrimidine ring.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective approach involves a two-step process starting from a readily available precursor. The following is a generalized protocol adapted from established methods for the synthesis of 2-chloro-4-substituted pyrimidines.[2]

Two-Step Synthesis from a Hydroxypyrimidine Precursor

This method involves the initial formation of a hydroxypyrimidine, which is subsequently chlorinated.

Step 1: Synthesis of 4-Phenyl-2(1H)-pyrimidinone

This step typically involves the condensation of a benzamidine derivative with a β-ketoester or a related three-carbon component.

  • Materials:

    • Benzamidine hydrochloride

    • Diethyl malonate

    • Sodium ethoxide

    • Ethanol

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • To this solution, add benzamidine hydrochloride and diethyl malonate.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

    • The resulting precipitate of 4-phenyl-2(1H)-pyrimidinone is collected by filtration, washed with cold ethanol and water, and dried.

Step 2: Chlorination of 4-Phenyl-2(1H)-pyrimidinone

The hydroxyl group of the pyrimidinone is replaced by a chlorine atom using a chlorinating agent.

  • Materials:

    • 4-Phenyl-2(1H)-pyrimidinone

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a catalyst, optional)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-phenyl-2(1H)-pyrimidinone in an excess of phosphorus oxychloride.

    • A catalytic amount of N,N-dimethylaniline can be added.

    • Heat the mixture to reflux and maintain the temperature for a few hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it generates HCl gas.

    • The crude this compound precipitates as a solid.

    • Collect the solid by filtration, wash it thoroughly with cold water to remove any residual acid, and then dry it.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Synthesis_Workflow General Synthesis Workflow for this compound cluster_step1 Step 1: Pyrimidinone Formation cluster_step2 Step 2: Chlorination start Benzamidine HCl + Diethyl Malonate reagents1 Sodium Ethoxide Ethanol, Reflux product1 4-Phenyl-2(1H)-pyrimidinone reagents1->product1 Condensation reagents2 POCl₃ Reflux product2 This compound product1->product2 Intermediate reagents2->product2 Chlorination

Synthetic workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[1] The pyrimidine scaffold is a common feature in many kinase inhibitors as it can mimic the adenine base of ATP, thus enabling competitive binding to the ATP-binding site of kinases.

Role as a Synthetic Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus in modern drug discovery. The reactive chlorine atom at the 2-position of this compound allows for the facile introduction of various amine-containing fragments through nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone in the synthesis of many pyrimidine-based kinase inhibitors.

A general workflow for the utilization of this compound in the synthesis of a generic pyrimidine-based kinase inhibitor is illustrated below.

Kinase_Inhibitor_Synthesis Workflow for Kinase Inhibitor Synthesis start This compound reaction Nucleophilic Aromatic Substitution (SreactionAr) start->reaction amine Amine-containing Fragment (R-NH₂) amine->reaction intermediate 2-Amino-4-phenylpyrimidine Derivative reaction->intermediate modification Further Chemical Modifications (Optional) intermediate->modification final_product Pyrimidine-Based Kinase Inhibitor intermediate->final_product Direct to final product modification->final_product

General workflow for synthesizing kinase inhibitors.

This synthetic strategy has been employed in the development of inhibitors for various kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, and several pyrimidine-based CDK inhibitors have been developed. This compound can serve as a starting point for the synthesis of such inhibitors by introducing specific amine side chains that confer potency and selectivity.

  • Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many cancers. Pyrimidine-based Aurora kinase inhibitors have shown promise in preclinical and clinical studies.[3][4][5][6] The synthesis of these inhibitors often involves the coupling of a chloropyrimidine intermediate with a suitable amine.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a dangerous good for transport.[7] It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its well-defined molecular structure and the reactivity of its chloro-substituent make it an invaluable intermediate for the synthesis of complex molecules, particularly pyrimidine-based kinase inhibitors. The synthetic protocols outlined in this guide provide a foundation for its preparation and utilization in drug discovery programs. As the quest for novel and more effective therapeutics continues, the importance of versatile building blocks like this compound in the rapid and efficient generation of new drug candidates is poised to grow.

References

Synthesis of 2-Chloro-4-phenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-4-phenylpyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile reactivity, enabling the synthesis of a wide array of substituted pyrimidine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the phenyl group at the 4-position influences the molecule's steric and electronic properties, making it a valuable scaffold for the design of novel therapeutic agents. This guide will focus on the most efficient and widely utilized synthetic methodologies for its preparation.

Primary Synthesis Pathway: Regioselective Suzuki Coupling

The most direct and efficient method for the synthesis of this compound is the regioselective Suzuki cross-coupling reaction. This approach utilizes commercially available 2,4-dichloropyrimidine and phenylboronic acid as the starting materials. The reaction demonstrates a high degree of regioselectivity, with the phenyl group preferentially substituting the chlorine atom at the C4 position of the pyrimidine ring.[1][2][3]

Reaction Scheme

The overall reaction is depicted below:

Suzuki_Coupling cluster_product Product 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound + Phenylboronic Acid Phenylboronic_Acid Phenylboronic Acid Pd_Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki Coupling for this compound Synthesis.

Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Suzuki coupling on dichloropyrimidines.[1][2][3]

Materials:

  • 2,4-Dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • A degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added via syringe.

  • The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred vigorously.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Presentation
ParameterValueReference
Starting Materials
2,4-Dichloropyrimidine1.0 mmol[1][3]
Phenylboronic Acid1.0 - 1.2 mmol[1][2]
Catalyst
Pd(PPh₃)₄0.5 - 5 mol%[1][3]
Base
K₂CO₃2.0 - 3.0 mmol[1][2]
Solvent System
Dioxane/Water4:1 to 1:1[2]
Reaction Conditions
Temperature80 - 100 °C[1][2]
Time2 - 24 h[1][3]
Yield Good to Excellent[1][3]

Alternative Synthesis Pathway: Cyclocondensation and Chlorination

An alternative, though more classical and often lower-yielding, approach involves the construction of the pyrimidine ring from acyclic precursors, followed by chlorination. This method typically starts with a β-keto nitrile, such as benzoylacetonitrile, and a nitrogen source like urea or guanidine.

Reaction Scheme

This pathway can be visualized as a two-step process:

Step 1: Pyrimidinone Formation

Pyrimidinone_Formation cluster_product Intermediate Benzoylacetonitrile Benzoylacetonitrile 4-Phenyl-2-pyrimidinone 4-Phenyl-2(1H)-pyrimidinone Benzoylacetonitrile->4-Phenyl-2-pyrimidinone + Urea Urea Urea Base_Catalyst Base (e.g., NaOEt) Solvent Solvent (e.g., Ethanol)

Caption: Formation of the Pyrimidinone Intermediate.

Step 2: Chlorination

Chlorination cluster_product Product 4-Phenyl-2-pyrimidinone 4-Phenyl-2(1H)-pyrimidinone This compound This compound 4-Phenyl-2-pyrimidinone->this compound + POCl₃ Chlorinating_Agent POCl₃

Caption: Chlorination of the Pyrimidinone Intermediate.

Experimental Protocol

Step 1: Synthesis of 4-Phenyl-2(1H)-pyrimidinone

Materials:

  • Benzoylacetonitrile

  • Urea

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To this solution, add benzoylacetonitrile (1.0 eq) and urea (1.2 eq).

  • The reaction mixture is heated at reflux for several hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to yield 4-Phenyl-2(1H)-pyrimidinone.

Step 2: Synthesis of this compound

Materials:

  • 4-Phenyl-2(1H)-pyrimidinone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as a catalyst)

Procedure:

  • A mixture of 4-Phenyl-2(1H)-pyrimidinone (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq) is prepared in a round-bottom flask equipped with a reflux condenser.

  • A catalytic amount of N,N-dimethylaniline can be added.

  • The mixture is heated at reflux for a few hours.

  • The excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The residue is cooled and cautiously poured onto crushed ice.

  • The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layer is dried, and the solvent is evaporated to give the crude product.

  • Purification by recrystallization or column chromatography yields this compound.

Data Presentation
ParameterStep 1: Pyrimidinone FormationStep 2: Chlorination
Key Reactants Benzoylacetonitrile, Urea4-Phenyl-2(1H)-pyrimidinone
Key Reagent Sodium EthoxidePhosphorus Oxychloride
Solvent EthanolNone (POCl₃ as solvent)
Temperature RefluxReflux
Yield Moderate to GoodModerate to Good

Conclusion

The synthesis of this compound is most efficiently achieved through a regioselective Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid. This method offers high yields and excellent control of regiochemistry. While the classical cyclocondensation-chlorination route is a viable alternative, it often involves harsher conditions and may result in lower overall yields. The choice of synthetic pathway will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. This guide provides the necessary technical details to enable researchers to successfully synthesize this important chemical intermediate.

References

Solubility of 2-Chloro-4-phenylpyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-chloro-4-phenylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its solubility in different organic solvents is crucial for process development, purification, and formulation.

Physicochemical Properties of this compound

A summary of the available physical properties for this compound is provided below. This information is essential for handling the compound and for designing solubility experiments.

PropertyValue
Molecular Formula C₁₀H₇ClN₂
Molecular Weight 190.63 g/mol
Melting Point 86 °C
Boiling Point 368.3 °C at 760 mmHg
Appearance Colorless to white solid

Quantitative Solubility Data

As of the latest literature review, comprehensive quantitative solubility data (e.g., in g/100 g of solvent or mole fraction at various temperatures) for this compound has not been formally published. Researchers are encouraged to determine this data experimentally using the protocols outlined in this guide. The following table structure is provided for the systematic recording and comparison of experimentally determined solubility data.

Table 1: Experimental Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction, x)Method Used
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Isothermal Saturation
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Isothermal Saturation
e.g., Tetrahydrofuran (THF)e.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., N,N-Dimethylformamide (DMF)e.g., 25Data to be determinedData to be determinede.g., Gravimetric

Qualitative Solubility Insights from Synthesis and Recrystallization:

Literature on the synthesis of pyrimidine derivatives often provides qualitative information on solubility. For instance, solvents like ethanol, ethyl acetate, and dichloromethane are commonly used in the synthesis and purification of related compounds, suggesting that this compound is likely to have appreciable solubility in these solvents, particularly at elevated temperatures.[1][2] For recrystallization, solvent mixtures such as heptane/ethyl acetate and methanol/water are often employed for similar organic compounds, indicating that this compound is likely soluble in the more polar component and less soluble in the nonpolar component.[3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][5][6]

Principle: A saturated solution is prepared at a constant temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus:

  • Thermostatic shaker bath or magnetic stirrer with a temperature controller

  • Analytical balance

  • Vials or flasks with secure caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Add an excess amount of this compound to a vial containing a known organic solvent.

  • Seal the vial and place it in a thermostatic shaker bath set to the desired temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid at the end of this period is essential.

  • Once equilibrium is reached, allow the solution to settle.

  • Carefully withdraw a sample of the supernatant using a pre-heated syringe and filter it through a syringe filter into a pre-weighed, dry container. This step should be performed quickly to avoid temperature changes that could affect solubility.

  • Record the mass of the container with the saturated solution.

  • Evaporate the solvent in the container using a gentle stream of nitrogen or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it.

  • Repeat the drying and weighing steps until a constant mass is achieved.

Calculation:

  • Mass of saturated solution = (Mass of container + solution) - (Mass of empty container)

  • Mass of solute = (Mass of container + residue) - (Mass of empty container)

  • Mass of solvent = Mass of saturated solution - Mass of solute

  • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Isothermal Saturation Method with HPLC Analysis

This method is particularly useful for compounds that are sparingly soluble or when a more precise quantification is required.[7]

Principle: A saturated solution is prepared, and the concentration of the solute is determined using High-Performance Liquid Chromatography (HPLC) with a calibration curve.

Apparatus:

  • Same as the gravimetric method (excluding evaporation dishes)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

  • Prepare a saturated solution of this compound in the desired solvent as described in the gravimetric method (steps 1-4).

  • After filtration, accurately dilute a known volume of the saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC and determine the peak area.

  • Using the calibration curve, determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Calculation:

  • Solubility (mg/mL) = Concentration of diluted solution (mg/mL) x Dilution factor

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical process of recrystallization, a technique heavily reliant on solubility principles.

experimental_workflow cluster_gravimetric cluster_hplc A Add excess this compound to organic solvent in a sealed vial B Equilibrate at constant temperature with agitation (e.g., 24-48h) A->B C Allow solid to settle B->C D Withdraw supernatant and filter (isothermal conditions) C->D E Gravimetric Analysis D->E J HPLC Analysis D->J F Weigh a known mass of the filtered saturated solution E->F G Evaporate solvent to dryness F->G H Weigh the remaining solute residue G->H I Calculate Solubility H->I K Dilute a known volume of the filtered saturated solution J->K L Analyze by HPLC against a calibration curve K->L M Calculate Concentration (Solubility) L->M

Figure 1: Experimental workflow for solubility determination.

recrystallization_logic Start Impure Solid Compound ChooseSolvent Select a suitable solvent or solvent mixture Start->ChooseSolvent Dissolve Dissolve the impure solid in a minimum amount of hot solvent ChooseSolvent->Dissolve HotFilter Hot gravity filtration to remove insoluble impurities Dissolve->HotFilter Cool Slowly cool the filtrate to induce crystallization HotFilter->Cool CrystalsForm Pure crystals form, soluble impurities remain in the mother liquor Cool->CrystalsForm Collect Collect crystals by vacuum filtration CrystalsForm->Collect Wash Wash crystals with a small amount of cold solvent Collect->Wash Dry Dry the pure crystals Wash->Dry End Pure Solid Compound Dry->End

Figure 2: Logical workflow of the recrystallization process.

References

Spectroscopic Characterization of 2-Chloro-4-phenylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of 2-Chloro-4-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines predicted and representative spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for molecular characterization.

Core Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled from analyses of structurally similar compounds and computational predictions, providing a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.65d5.2H-6 (pyrimidine ring)
8.10 - 8.05m-H-2', H-6' (phenyl ring)
7.55 - 7.45m-H-3', H-4', H-5' (phenyl ring)
7.35d5.2H-5 (pyrimidine ring)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
165.5C-4 (pyrimidine ring)
161.0C-2 (pyrimidine ring)
158.0C-6 (pyrimidine ring)
136.5C-1' (phenyl ring)
131.0C-4' (phenyl ring)
129.0C-2', C-6' (phenyl ring)
128.5C-3', C-5' (phenyl ring)
118.0C-5 (pyrimidine ring)
Infrared (IR) Spectroscopy

Table 3: Representative IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1585StrongC=C stretching (aromatic ring)
1550 - 1450StrongC=N and C=C stretching (pyrimidine ring)
850 - 550StrongC-Cl stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Proposed Fragment
190/192100/33[M]⁺ (Molecular ion)
15580[M - Cl]⁺
12840[M - Cl - HCN]⁺
7760[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Mix the sample using a vortex mixer or sonicator until the solid is completely dissolved.[1]

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

    • Securely cap and clearly label the NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Protocol 2: Fourier-Transform Infrared (IR) Spectroscopy

This protocol describes the thin solid film method.[2]

  • Sample Preparation:

    • Dissolve a few milligrams of this compound in a small amount of a volatile solvent like dichloromethane or acetone.[2]

    • Place a single, clean salt plate (KBr or NaCl) on a clean surface.[2]

    • Using a pipette, apply a drop of the solution to the center of the salt plate.[2]

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the IR spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Protocol 3: Mass Spectrometry (MS)

This protocol outlines the general procedure for obtaining an electron ionization (EI) mass spectrum.

  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

    • Further dilute this solution to a final concentration of about 10-100 µg/mL.

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

    • In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • The resulting positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

    • A detector records the abundance of each fragment, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow Workflow for Molecular Characterization cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

The Chlorine Atom in 2-Chloro-4-phenylpyrimidine: A Gateway for Synthetic Diversification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class of compounds, 2-chloro-4-phenylpyrimidine stands out as a versatile intermediate, primarily due to the reactivity of its chlorine atom at the C2 position. This technical guide delves into the key reactions that leverage the lability of this chlorine atom, providing a comprehensive overview of its synthetic potential through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the chlorine atom at the C2 position susceptible to nucleophilic attack. This susceptibility facilitates nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of synthetic strategies for modifying this scaffold.

In SNAr reactions involving this compound, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. The subsequent departure of the chloride ion restores the aromaticity and yields the substituted product. The stability of the Meisenheimer complex, which is enhanced by the delocalization of the negative charge onto the nitrogen atoms of the pyrimidine ring, is a key factor driving this reaction. While many SNAr reactions are believed to proceed through this stepwise mechanism, some studies suggest that a concerted mechanism may also be operative, particularly with good leaving groups like chlorine on heteroaromatic systems.[1]

Amination: Synthesis of 2-Amino-4-phenylpyrimidine Derivatives

The reaction of this compound with a diverse range of primary and secondary amines provides a straightforward route to 2-amino-4-phenylpyrimidine derivatives. These derivatives are of significant interest in drug discovery, with many exhibiting a wide array of biological activities.

Table 1: Synthesis of 2-Amino-4-phenylpyrimidine Derivatives via SNAr

NucleophileProductReaction ConditionsYield (%)Reference
Ammonia2-Amino-4-phenylpyrimidineNH₃, EtOH, sealed tube, 150 °C, 12 hHighGeneral knowledge
Morpholine2-(Morpholino)-4-phenylpyrimidineMorpholine, EtOH, reflux, 4 h85Hypothetical example
Piperidine2-(Piperidin-1-yl)-4-phenylpyrimidinePiperidine, DMF, 100 °C, 6 h92Hypothetical example
AnilineN,4-Diphenylpyrimidin-2-amineAniline, K₂CO₃, DMF, 120 °C, 24 h78Hypothetical example

Experimental Protocol: Synthesis of 2-(Morpholino)-4-phenylpyrimidine

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added morpholine (1.2 mmol).

  • The reaction mixture is heated to reflux and stirred for 4 hours.

  • Progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 2-(morpholino)-4-phenylpyrimidine.

O-Alkylation: Synthesis of 2-Alkoxy-4-phenylpyrimidine Derivatives

The displacement of the chlorine atom with alcohols or alkoxides provides access to 2-alkoxy-4-phenylpyrimidine derivatives. These reactions are typically carried out in the presence of a base to generate the more nucleophilic alkoxide species.

Table 2: Synthesis of 2-Alkoxy-4-phenylpyrimidine Derivatives via SNAr

NucleophileBaseProductReaction ConditionsYield (%)Reference
MethanolNaOMe2-Methoxy-4-phenylpyrimidineMeOH, reflux, 6 h90Hypothetical example
EthanolNaOEt2-Ethoxy-4-phenylpyrimidineEtOH, reflux, 6 h88Hypothetical example
PhenolK₂CO₃2-Phenoxy-4-phenylpyrimidineDMF, 100 °C, 12 h75Hypothetical example

Experimental Protocol: Synthesis of 2-Methoxy-4-phenylpyrimidine

  • Sodium metal (1.2 mmol) is carefully added to anhydrous methanol (10 mL) under an inert atmosphere.

  • After the sodium has completely dissolved, this compound (1.0 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 6 hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield 2-methoxy-4-phenylpyrimidine.

Workflow for Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow Start Start: this compound Reaction Reaction (Heating, Solvent) Start->Reaction Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 2-Substituted-4-phenylpyrimidine Purification->Product

Caption: General workflow for the synthesis of 2-substituted-4-phenylpyrimidines via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chlorine atom of this compound serves as an excellent handle for such transformations. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. While the chlorine at the C4 position of 2,4-dichloropyrimidine is more reactive and can be selectively coupled, the C2 chlorine of this compound can also participate in Suzuki coupling, typically requiring more forcing conditions or specialized catalyst systems.[2]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl chloride to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.

Table 3: Suzuki-Miyaura Coupling of this compound

Boronic Acid/EsterCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10015 min (MW)81 (for C4)[2][3]
4-Methoxyphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285Hypothetical
Thiophene-2-boronic acidPd₂(dba)₃XPhosCs₂CO₃Toluene1101879Hypothetical

Note: The 81% yield corresponds to the reaction of 2,4-dichloropyrimidine with phenylboronic acid to form this compound. The other entries are hypothetical examples for the coupling at the C2 position.

Experimental Protocol: Synthesis of 2,4-Diphenylpyrimidine (Hypothetical)

  • To a microwave vial is added this compound (0.5 mmol), phenylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.5 mmol).

  • The vial is sealed and a mixture of 1,4-dioxane (4 mL) and water (2 mL) is added.

  • The reaction mixture is subjected to microwave irradiation at 120 °C for 30 minutes.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,4-diphenylpyrimidine.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdCl->ArPdOH Ligand Exchange ArPdBAr Ar-Pd(II)L₂-Ar' ArPdOH->ArPdBAr Transmetalation ArPdBAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdBAr->Product Reactant Ar-Cl Reactant->ArPdCl Boronic Ar'B(OH)₂ Boronic->ArPdBAr Base Base (e.g., K₂CO₃) Base->ArPdOH

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction allows for the coupling of this compound with a wide variety of amines, including those that are poor nucleophiles for traditional SNAr reactions.

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[4]

Table 4: Buchwald-Hartwig Amination of this compound

AmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂XantphosCs₂CO₃Toluene1101688Hypothetical
BenzylaminePd₂(dba)₃BINAPNaOtBuDioxane1001291Hypothetical
IndolePd(OAc)₂RuPhosK₃PO₄Toluene1002475Hypothetical

Experimental Protocol: Synthesis of N,4-Diphenylpyrimidin-2-amine (Hypothetical)

  • An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.5 mmol).

  • The tube is evacuated and backfilled with argon.

  • This compound (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL) are added via syringe.

  • The Schlenk tube is sealed and the mixture is heated in an oil bath at 110 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by column chromatography to give N,4-diphenylpyrimidin-2-amine.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂(Cl) Pd0->ArPdCl Oxidative Addition ArPdAmine [Ar-Pd(II)L₂(HNR¹R²)]⁺Cl⁻ ArPdCl->ArPdAmine Amine Coordination ArPdAmido Ar-Pd(II)L₂(NR¹R²) ArPdAmine->ArPdAmido Deprotonation ArPdAmido->Pd0 Reductive Elimination Product Ar-NR¹R² ArPdAmido->Product Reactant Ar-Cl Reactant->ArPdCl Amine HNR¹R² Amine->ArPdAmine Base Base Base->ArPdAmine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a powerful tool for the synthesis of arylalkynes.[5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[5]

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Subsequent reductive elimination yields the final product. Copper-free Sonogashira couplings have also been developed.[6]

Table 5: Sonogashira Coupling of this compound

AlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF65882Hypothetical
TrimethylsilylacetylenePd(OAc)₂CuIDIPAToluene801278Hypothetical
1-HexynePd₂(dba)₃CuIEt₃NDMF701085Hypothetical

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-phenylpyrimidine (Hypothetical)

  • To a Schlenk tube under an argon atmosphere is added this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Anhydrous THF (10 mL) and triethylamine (3.0 mmol) are added, followed by phenylacetylene (1.2 mmol).

  • The reaction mixture is heated to 65 °C and stirred for 8 hours.

  • After cooling, the mixture is filtered, and the filtrate is concentrated.

  • The residue is dissolved in ethyl acetate and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography to afford 2-(phenylethynyl)-4-phenylpyrimidine.

Catalytic Cycles of Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdCl->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product Reactant Ar-Cl Reactant->ArPdCl CuX CuX CuAlkyne Cu-C≡CR CuX->CuAlkyne CuAlkyne->ArPdAlkyne Alkyne H-C≡CR Alkyne->CuAlkyne Base Base Base->Alkyne

Caption: Simplified catalytic cycles for the copper-catalyzed Sonogashira coupling.

Conclusion

The chlorine atom in this compound is a highly valuable functional group that provides a versatile entry point for the synthesis of a wide range of derivatives. Through well-established methodologies such as nucleophilic aromatic substitution and an array of palladium-catalyzed cross-coupling reactions, researchers can readily introduce diverse functionalities at the C2 position. This reactivity profile underscores the importance of this compound as a key building block in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols and data presented in this guide offer a solid foundation for the exploration of this privileged scaffold.

References

The Pivotal Role of 2-Chloro-4-phenylpyrimidine: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyrimidine derivatives hold a place of prominence, featuring in numerous approved drugs and clinical candidates. 2-Chloro-4-phenylpyrimidine is a key chemical intermediate, offering a versatile scaffold for the synthesis of complex molecules with significant biological activity. Its strategic placement of a reactive chlorine atom at the 2-position and a phenyl group at the 4-position allows for diverse functionalization, making it a valuable building block in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the generation of potent kinase inhibitors.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. A representative synthetic workflow starts from the readily available 2,4-dichloropyrimidine.

Synthesis_of_2_Chloro_4_phenylpyrimidine Synthesis of this compound 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Suzuki_Coupling Suzuki-Miyaura Coupling 2,4-Dichloropyrimidine->Suzuki_Coupling Phenylboronic_Acid Phenylboronic_Acid Phenylboronic_Acid->Suzuki_Coupling Intermediate Palladium Complex Suzuki_Coupling->Intermediate Pd Catalyst, Base Product This compound Intermediate->Product

Synthetic route to this compound.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol is a representative method adapted from procedures for similar Suzuki couplings on dichloropyrimidines.[1][2][3]

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 eq.), phenylboronic acid (1.0-1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (2:1 v/v).

  • Reaction Conditions: Seal the vial and subject the mixture to microwave irradiation at 100°C for 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After cooling, the reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

Starting MaterialReagentsCatalystSolventConditionsYieldReference
2,4-DichloropyrimidinePhenylboronic acid, K₂CO₃Pd(PPh₃)₄1,4-Dioxane/H₂O100°C, 15 min (Microwave)~80%[3]
2,4-DichloropyrimidinePhenylboronic acid, K₂CO₃Pd(PPh₃)₄Toluene/Ethanol/H₂O55°C, 12 h51%[4]

Key Reactions of this compound

The chlorine atom at the 2-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent electrophile for the introduction of various functionalities.

Nucleophilic Aromatic Substitution (SNAr)

This compound readily reacts with a wide range of nucleophiles, including amines, anilines, and thiols. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Nucleophilic_Substitution Nucleophilic Substitution of this compound Start This compound Reaction SNAr Reaction Start->Reaction Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Reaction Product 2-Substituted-4-phenylpyrimidine Reaction->Product Base, Solvent

General scheme for SNAr reactions.

Experimental Protocol: Amination of this compound

The following is a general protocol for the amination of this compound.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).

  • Reaction Conditions: Stir the mixture at a suitable temperature, which can range from room temperature to 120°C, and monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is isolated by standard procedures such as extraction and purified by column chromatography.

NucleophileReagentsSolventConditionsYield
Substituted AnilinesDIPEAn-Butanol120°CGood to Excellent
Aliphatic AminesK₂CO₃DMF80°CHigh
ThiolsNaHTHFRoom Temp.High

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-amino-4-phenylpyrimidine scaffold, readily accessible from this compound, is a privileged structure in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By targeting specific kinases, it is possible to modulate these signaling pathways and achieve a therapeutic effect.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases are key regulators of the cell cycle. Inhibitors of CDKs can halt the uncontrolled proliferation of cancer cells. Several potent CDK inhibitors are based on the 2-anilinopyrimidine scaffold, which can be synthesized from this compound.

CDK_Pathway CDK9 Signaling Pathway Inhibition CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Phosphorylation Phosphorylation of Ser2 CDK9_CyclinT->Phosphorylation RNAPII RNA Polymerase II RNAPII->Phosphorylation Transcription Transcriptional Elongation Phosphorylation->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1, c-Myc) Transcription->Anti_apoptotic Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibitor 2-Anilinopyrimidine Derivative Inhibitor->CDK9_CyclinT Inhibition

Inhibition of the CDK9 pathway by a 2-anilinopyrimidine derivative.

Inhibition of CDK9 by 2-anilinopyrimidine derivatives prevents the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately leading to apoptosis in cancer cells.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Vascular endothelial growth factor receptors are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors targeting the kinase activity of VEGFRs can effectively block this process. The 2-amino-4-phenylpyrimidine scaffold is also a common feature in many VEGFR inhibitors.

VEGFR_Pathway VEGFR2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor 2-Aminopyrimidine Derivative Inhibitor->Dimerization Inhibition

Inhibition of the VEGFR2 pathway by a 2-aminopyrimidine derivative.

By binding to the ATP-binding site of the VEGFR2 kinase domain, these inhibitors prevent its activation and downstream signaling, thereby inhibiting the key processes of angiogenesis.

Conclusion

This compound is a highly valuable and versatile chemical intermediate in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the 2-chloro substituent allow for the efficient construction of diverse molecular libraries. In particular, its utility as a precursor for 2-amino-4-phenylpyrimidine derivatives has been instrumental in the development of potent kinase inhibitors targeting critical cancer-related signaling pathways. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary information to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide to 2-Chloro-4-phenylpyrimidine: Derivatives, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological activities of 2-chloro-4-phenylpyrimidine and its analogs. This pyrimidine core is a key pharmacophore in a variety of biologically active molecules, demonstrating significant potential in medicinal chemistry and drug discovery. This document details synthetic methodologies, presents quantitative biological data, and outlines experimental protocols for the evaluation of these compounds.

Synthesis of the this compound Scaffold

The primary and most versatile method for the synthesis of the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the C-C bond between a chloropyrimidine and a phenylboronic acid derivative.

A representative synthetic scheme for the preparation of this compound is depicted below:

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine reagents + 2,4-Dichloropyrimidine->reagents Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->reagents 2_Chloro_4_phenylpyrimidine This compound conditions Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 100°C, 15 min (Microwave) reagents->conditions conditions->2_Chloro_4_phenylpyrimidine

Figure 1: General synthesis of this compound via Suzuki coupling.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes the synthesis of this compound from 2,4-dichloropyrimidine and phenylboronic acid using microwave irradiation.[1][2]

Materials:

  • 2,4-Dichloropyrimidine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.5 mmol, 1.0 equiv.), and potassium carbonate (1.5 mmol, 3.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/n-Hexane as eluent) to yield this compound.

Known Derivatives and Analogs

The this compound scaffold serves as a versatile intermediate for the synthesis of a wide range of derivatives, primarily through nucleophilic substitution at the C2 position and further functionalization of the phenyl ring.

2-Amino Derivatives

The chlorine atom at the C2 position is readily displaced by various amines to generate 2-amino-4-phenylpyrimidine derivatives. These compounds have shown significant biological activity, particularly as kinase inhibitors.

A general reaction for the synthesis of 2-amino derivatives is shown below:

G 2_Chloro_4_phenylpyrimidine This compound reagents + 2_Chloro_4_phenylpyrimidine->reagents Amine R-NH₂ Amine->reagents 2_Amino_derivative 2-(R-amino)-4-phenylpyrimidine conditions Base (e.g., Et₃N) Solvent (e.g., 1-Pentanol) Heat reagents->conditions conditions->2_Amino_derivative

Figure 2: General synthesis of 2-amino-4-phenylpyrimidine derivatives.

Biological Activities and Therapeutic Targets

Derivatives of this compound have been extensively investigated for their therapeutic potential across various disease areas. A significant focus has been on their role as kinase inhibitors in oncology.

Kinase Inhibition

Numerous studies have demonstrated the potent inhibitory activity of 2-phenylpyrimidine derivatives against a range of kinases involved in cancer cell proliferation and survival.

Table 1: Kinase Inhibitory Activity of 2-Phenylpyrimidine Analogs

Compound IDTarget Kinase(s)IC₅₀ (nM)Cell LineReference
A23 EGFRDel19/T790M/C797S133Ba/F3[3]
13 Aurora A38.6-[4][5]
33 JAK12.1-[6]
33 JAK212-[6]
Compound 10 c-Src60,400-
Compound 10 Btk90,500-
Compound 10 Lck110,000-
Antifungal Activity

Certain 2-phenylpyrimidine derivatives have been identified as promising antifungal agents, targeting the CYP51 enzyme.

Table 2: Antifungal Activity of 2-Phenylpyrimidine Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
C6 Candida albicans0.125[7]
C6 Candida glabrata0.5[7]
C6 Cryptococcus neoformans0.25[7]

Experimental Protocols: Biological Assays

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of test compounds against a specific kinase.[8]

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Compound Dilution C Dispense Compounds into Assay Plate A->C B Kinase Reaction Mixture Preparation D Initiate Kinase Reaction B->D C->D E Incubation D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (IC₅₀ Calculation) G->H

Figure 3: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Test compounds

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of a 384-well assay plate. Include appropriate controls (e.g., vehicle control with DMSO only, positive control with a known inhibitor).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

    • Add the kinase reaction mixture to the wells of the assay plate to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Involvement

2-Phenylpyrimidine-based kinase inhibitors often target key nodes in cellular signaling pathways that are dysregulated in cancer. For example, inhibitors of Aurora A kinase interfere with the mitotic checkpoint, leading to cell cycle arrest and apoptosis.

G cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Cellular Processes Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PLK1 PLK1 Akt->PLK1 Aurora_A Aurora A Kinase PLK1->Aurora_A Mitosis Mitosis Aurora_A->Mitosis Cell_Cycle_Progression Cell Cycle Progression Mitosis->Cell_Cycle_Progression Inhibitor 2-Phenylpyrimidine Inhibitor Inhibitor->Aurora_A

Figure 4: Simplified signaling pathway showing inhibition of Aurora A kinase.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscores its importance in drug discovery. Further exploration of the structure-activity relationships of 2-phenylpyrimidine analogs holds significant promise for the identification of new and improved drug candidates.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed overview and experimental protocols for the use of 2-chloro-4-phenylpyrimidine as a substrate in Suzuki cross-coupling reactions. The resulting 2-aryl-4-phenylpyrimidine scaffold is of significant interest in medicinal chemistry and drug development, as it forms the core of numerous biologically active compounds, including potent kinase inhibitors.

Chloropyrimidines, such as this compound, are attractive building blocks due to their commercial availability and reactivity. The electron-deficient nature of the pyrimidine ring facilitates the oxidative addition step in the catalytic cycle, making even the relatively less reactive chloro-substituent a viable coupling partner under optimized conditions. This document outlines the key parameters, provides representative experimental procedures, and summarizes relevant data to guide researchers in the successful synthesis of a diverse range of 2,4-diarylpyrimidines.

Reaction Scheme and Mechanism

The general scheme for the Suzuki cross-coupling of this compound with an arylboronic acid is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

General Reaction:

The catalytic cycle, a fundamental concept in understanding the reaction, is illustrated in the following diagram.

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-Cl(L2) (Pyrimidinyl) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Diorganopalladium_Complex Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product 2-Aryl-4-phenylpyrimidine Reductive_Elimination->Product ArB(OH)2 Arylboronic Acid ArB(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Starting_Material This compound Starting_Material->Oxidative_Addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is dependent on the careful selection of the catalyst, base, and solvent system.

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.[1][2][3] Other palladium sources, such as palladium(II) acetate (Pd(OAc)₂) combined with a phosphine ligand, can also be employed. Catalyst loading is typically in the range of 0.5-5 mol%.[1]

  • Base: An inorganic base is crucial for the activation of the boronic acid in the transmetalation step. Potassium carbonate (K₂CO₃) is a widely used and effective base for this reaction.[1][2][3] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly for more challenging couplings.

  • Solvent: A mixture of an organic solvent and water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water dissolves the inorganic base. A mixture of 1,4-dioxane and water is a common and effective solvent system.[1][2] Other solvents like toluene can also be used.

  • Temperature and Reaction Time: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures ranging from 80°C to 110°C are common.[4] Microwave irradiation can significantly shorten the reaction time to as little as 15 minutes.[1][2][3]

Experimental Protocols

The following protocols are provided as a general guide. Optimization may be necessary for specific substrates.

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5-5 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-aryl-4-phenylpyrimidine.[1][2]

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).[1]

  • Add a mixture of degassed 1,4-dioxane (4 mL) and degassed water (2 mL).[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120°C for 15-30 minutes.[1][3]

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K2CO3) - Pd Catalyst (Pd(PPh3)4) Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Reagents->Inert Solvent Add Degassed Solvent (e.g., 1,4-Dioxane/Water) Inert->Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Extraction Aqueous Work-up (EtOAc/Water Extraction) Monitoring->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Pure 2-Aryl-4-phenylpyrimidine Purification->Product

Figure 2: General experimental workflow for the Suzuki cross-coupling reaction.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki cross-coupling of chloropyrimidines with various arylboronic acids, based on literature data for structurally related compounds.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of Chloro-pyrimidines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (5)-K₂CO₃ (1.5)Toluene110Varies83[5]
Pd₂(dba)₃ (2.5)P(t-Bu)₃ (5)KF (spray-dried)THF50OvernightModerate[5]
Pd(PPh₃)₄ (0.5)-K₂CO₃ (3)1,4-Dioxane/H₂O100 (MW)15 minHigh[1][3]
Pd(OAc)₂ (0.05)-K₃PO₄Toluene/Water13017 h94 (GC)[4]

Table 2: Substrate Scope with Various Arylboronic Acids

Arylboronic AcidProductYield (%)Reference
Phenylboronic acidThis compound71 (from 2,4-dichloropyrimidine)[1]
3-Methoxyphenylboronic acid2-Chloro-4-(3-methoxyphenyl)pyrimidine72[1]
Furan-3-boronic acid2-Chloro-4-(furan-3-yl)pyrimidine66[1]
Naphthalen-2-ylboronic acid2-Chloro-4-(naphthalen-2-yl)pyrimidine87[1]

Note: Yields are for the coupling of arylboronic acids with 2,4-dichloropyrimidine, which is regioselective at the 4-position, providing a strong indication of the expected outcome with this compound.

Application in Drug Discovery: Kinase Inhibition

The 2,4-diarylpyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds designed as kinase inhibitors for the treatment of cancer and other diseases. Various kinases have been identified as targets for these compounds.

  • Bruton's Tyrosine Kinase (BTK): Derivatives of 2-phenylpyrimidine have shown potent inhibitory activity against BTK, a key enzyme in the B-cell receptor signaling pathway, making them promising candidates for treating B-cell malignancies.[6]

  • ABL1 Tyrosine Kinase: The BCR-ABL fusion protein is a hallmark of chronic myeloid leukemia (CML). 2-Amino-4,6-diarylpyrimidines have been investigated as inhibitors of ABL1 kinase.

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. 2,4-Disubstituted pyrimidines have been developed as inhibitors of Aurora kinases A and B, showing anti-proliferative activity in cancer cell lines.

  • Other Targets: Diarylpyrimidines have also been explored as inhibitors of other important biological targets, including tubulin polymerization and as antileishmanial agents.[7][8]

The diagram below illustrates the central role of 2,4-diarylpyrimidines as inhibitors in key cancer-related signaling pathways.

Kinase_Inhibition_Pathway cluster_synthesis Synthesis cluster_targets Molecular Targets cluster_pathways Cellular Pathways & Outcomes Suzuki_Coupling Suzuki Cross-Coupling of This compound Diarylpyrimidine 2,4-Diarylpyrimidine Scaffold Suzuki_Coupling->Diarylpyrimidine BTK BTK Diarylpyrimidine->BTK Inhibits ABL1 ABL1 Diarylpyrimidine->ABL1 Inhibits Aurora_Kinase Aurora Kinases Diarylpyrimidine->Aurora_Kinase Inhibits Tubulin Tubulin Diarylpyrimidine->Tubulin Inhibits BCR_Signaling B-Cell Receptor Signaling BTK->BCR_Signaling CML_Pathogenesis CML Pathogenesis ABL1->CML_Pathogenesis Mitosis Mitosis Aurora_Kinase->Mitosis Microtubule_Dynamics Microtubule Dynamics Tubulin->Microtubule_Dynamics Apoptosis Apoptosis BCR_Signaling->Apoptosis Leads to CML_Pathogenesis->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Leads to Microtubule_Dynamics->Cell_Cycle_Arrest Leads to

Figure 3: Inhibition of cancer-related signaling pathways by 2,4-diarylpyrimidines.

Conclusion

The Suzuki cross-coupling reaction of this compound offers a versatile and efficient method for the synthesis of a wide array of 2-aryl-4-phenylpyrimidines. These compounds are of significant interest to the drug discovery community due to their demonstrated potential as inhibitors of various kinases and other biologically relevant targets. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis and application of this valuable class of molecules.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals. The functionalization of this ring system is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. Nucleophilic aromatic substitution (SNAr) on activated halopyrimidines, such as 2-chloro-4-phenylpyrimidine, is a robust and versatile strategy for introducing a diverse array of functional groups. The electron-deficient nature of the pyrimidine ring, enhanced by the presence of the phenyl group at the C4 position, facilitates the displacement of the C2-chloro substituent by a wide range of nucleophiles.

The resulting 2-substituted-4-phenylpyrimidine derivatives have shown significant potential as enzyme inhibitors. A particularly promising area of application is in the development of cholinesterase inhibitors for the management of Alzheimer's disease.[1][2] By inhibiting acetylcholinesterase (AChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for mitigating the cognitive decline associated with the disease.[3] This document provides detailed protocols for the nucleophilic substitution on this compound with amine, thiol, and alcohol nucleophiles, along with application notes related to their potential as cholinesterase inhibitors.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atom on this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the C2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.

A simplified representation of the SNAr mechanism will be provided in the final output as a placeholder. A real image would be used in a production environment.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow

The general workflow for the nucleophilic substitution on this compound is outlined below. This process includes reaction setup, monitoring, work-up, and purification.

experimental_workflow start Start reactants Combine this compound, Nucleophile, Solvent, and Base start->reactants reaction Heat and Stir Reaction Mixture (e.g., RT to 140°C) reactants->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node Cholinergic_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis by ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 2-Substituted-4-phenylpyrimidine (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Transduction ACh_receptor->Signal Activates

References

Application Notes and Protocols: 2-Chloro-4-phenylpyrimidine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its ability to mimic the purine core of ATP allows for effective competition at the ATP-binding site of kinases, a family of enzymes frequently dysregulated in cancer and other diseases. The 2-chloro-4-phenylpyrimidine moiety, in particular, serves as a versatile building block for the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 2-position and the phenyl group at the 4-position provide key anchor points for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel kinase inhibitors, with a focus on Aurora and Bruton's tyrosine kinases.

Key Advantages of the this compound Scaffold:

  • Synthetic Tractability: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing fragments.

  • Structural Versatility: The phenyl group at the 4-position can be readily modified to explore interactions with different regions of the kinase active site.

  • Proven Pharmacophore: Numerous potent kinase inhibitors are based on the 2,4-disubstituted pyrimidine core, demonstrating its utility in drug design.[1][2][3]

Application 1: Synthesis of Aurora Kinase Inhibitors

Aurora kinases are key regulators of cell division, and their overexpression is common in many human cancers.[1][2][4] The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for Aurora kinase inhibitors.[2]

Signaling Pathway of Aurora Kinase in Mitosis

Aurora_Kinase_Pathway Aurora Kinase Signaling in Mitosis G2_Phase G2 Phase CDK1_CyclinB CDK1/Cyclin B G2_Phase->CDK1_CyclinB activates Mitosis Mitosis Aurora_A Aurora A Kinase Mitosis->Aurora_A activates Aurora_B Aurora B Kinase Mitosis->Aurora_B activates Cytokinesis Cytokinesis CDK1_CyclinB->Mitosis promotes entry PLK1 PLK1 Aurora_A->PLK1 activates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Chromosome_Segregation->Cytokinesis Inhibitor 2,4-Diaminopyrimidine Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling Pathway in Mitosis.

Synthetic Scheme

A general synthetic route to 2,4-diaminopyrimidine-based Aurora kinase inhibitors starting from a dichloropyrimidine is outlined below. This can be adapted for this compound.

Synthesis_Workflow General Synthesis of 2,4-Diaminopyrimidine Inhibitors Start 2,4-Dichloropyrimidine (or similar starting material) Step1 Nucleophilic Substitution with Amine 1 (R1-NH2) Start->Step1 Intermediate1 2-Chloro-4-aminopyrimidine Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution with Amine 2 (R2-NH2) Intermediate1->Step2 Final_Product 2,4-Diaminopyrimidine Kinase Inhibitor Step2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General Synthetic Workflow for 2,4-Diaminopyrimidine Kinase Inhibitors.

Experimental Protocol: Synthesis of a 2,4-Diaminopyrimidine Derivative

This protocol is a representative example based on general procedures for nucleophilic aromatic substitution on chloropyrimidines.[1][2]

Step 1: Synthesis of N-(2-chloropyrimidin-4-yl)aniline

  • To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add aniline (1.1 eq) and a base such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-anilinopyrimidine intermediate.

Step 2: Synthesis of the Final 2,4-Diaminopyrimidine Compound

  • In a sealed tube, dissolve the 2-chloro-4-anilinopyrimidine intermediate (1.0 eq) and the desired second amine (e.g., 3-aminopyrrolidine derivative, 1.2 eq) in a solvent such as n-butanol or DMSO.

  • Add a base like triethylamine (2.0 eq).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by flash column chromatography or preparative HPLC to yield the target 2,4-diaminopyrimidine kinase inhibitor.

Data Presentation: Inhibitory Activity of Pyrimidine Derivatives against Aurora A Kinase
CompoundR-Group on Phenyl RingAurora A IC50 (nM)[1]
1 H24.1 ± 7.9
7 4-FN/A
10 4-Cl, 3-F52.2 ± 8.1
13 4-Cl, 2-F38.6 ± 7.0
17 4-Cl, 2,3-diF64.9 ± 13.7

Data is presented as mean ± standard deviation.

Application 2: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, making it an attractive target for the treatment of B-cell malignancies and autoimmune diseases.[5] Phenylpyrimidine derivatives have been developed as potent BTK inhibitors.

Experimental Protocol: Synthesis of a 2-Phenylpyrimidine BTK Inhibitor

This protocol is adapted from the synthesis of 2-phenylpyrimidine derivatives.[5]

Step 1: Synthesis of 2,4-dichloro-6-phenylpyrimidine

  • Start with a commercially available trichloropyrimidine.

  • In a suitable solvent like 1,4-dioxane, add phenylboronic acid (1.05 eq) and an aqueous solution of a base such as potassium carbonate (2 M).

  • Degas the mixture and add a palladium catalyst, for example, PdCl2(dppf)·DCM (0.1 eq).

  • Heat the reaction mixture under an inert atmosphere at 80-90 °C for 2-4 hours.

  • After cooling, add water and extract the product with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain 2,4-dichloro-6-phenylpyrimidine.

Step 2: Introduction of the Amine Side Chain

  • Dissolve the 2,4-dichloro-6-phenylpyrimidine (1.0 eq) and the desired amine (e.g., 4-aminoaniline derivative, 1.1 eq) in a solvent like isopropanol.

  • Add a base such as DIPEA (1.5 eq).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work up the reaction as described in the previous protocols to isolate the intermediate.

Step 3: Final Functionalization (e.g., Acrylamide Formation)

  • Dissolve the amino-substituted intermediate (1.0 eq) in a solvent like dichloromethane.

  • Cool the solution in an ice bath and add a base like triethylamine (2.0 eq).

  • Slowly add acryloyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography.

Data Presentation: Anti-proliferative Activity of 2-Phenylpyrimidine Derivatives
CompoundR-GroupRaji Cell Line IC50 (µM)BTK Inhibition (%) @ 100 nM[5]
11g 3-methyl phenylcarbamoyl6.9882.76
Ibrutinib (Positive Control)N/AN/A

The IC50 values represent the concentration required to inhibit 50% of cell proliferation.

Conclusion

This compound and its chlorinated precursors are highly valuable starting materials for the synthesis of kinase inhibitors. The straightforward and versatile chemistry of the pyrimidine core allows for the creation of extensive libraries of compounds for screening and lead optimization. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel pyrimidine-based kinase inhibitors for various therapeutic targets. The adaptability of the synthetic routes enables the fine-tuning of inhibitor properties to achieve high potency and selectivity.

References

Applications of 2-Chloro-4-phenylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a myriad of biologically active compounds. Among the vast array of pyrimidine-based building blocks, 2-Chloro-4-phenylpyrimidine stands out as a versatile intermediate for the synthesis of novel therapeutic agents. Its strategic placement of a reactive chlorine atom at the 2-position and a phenyl group at the 4-position provides a valuable platform for structural elaboration and the development of compounds with diverse pharmacological activities. This document provides a detailed overview of the applications of this compound and its analogs in medicinal chemistry, complete with experimental protocols, quantitative biological data, and visual representations of key concepts.

The versatility of the chloropyrimidine core allows for nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of complex molecular architectures.[1] This has led to the discovery of potent inhibitors of key biological targets, including kinases, ion channels, and transcription factors, with applications in oncology, immunology, and neurology.

I. Kinase Inhibitors

The 2-phenylpyrimidine scaffold has been extensively utilized in the development of kinase inhibitors. The phenyl group can be readily modified to explore structure-activity relationships (SAR), while the chloro-group at the 2-position serves as a key handle for introducing various amine or other nucleophilic side chains that can interact with the hinge region or other pockets of the kinase active site.

A. Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[2] A series of 2-phenylpyrimidine derivatives have been synthesized and identified as potent BTK inhibitors.[2]

CompoundBTK Inhibition (%) @ 100 nMHL60 IC50 (μM)Raji IC50 (μM)Ramos IC50 (μM)
11g 82.763.666.985.39
Ibrutinib ----
Data sourced from reference[2]

A key intermediate, a this compound derivative, is central to the synthesis of these BTK inhibitors. The general synthetic route involves a condensation reaction to form the pyrimidine nucleus, followed by chlorination, reduction, and subsequent coupling reactions.[2]

  • Synthesis of the Pyrimidine Core: A condensation reaction between an appropriate starting material and diethyl malonate is performed to construct the initial pyrimidine ring system.[2]

  • Chlorination: The pyrimidine nucleus is then treated with phosphorus oxychloride (POCl₃) to yield the key this compound intermediate.[2]

  • Side Chain Synthesis: In a separate pathway, 4-nitrobenzoyl chloride is reacted with various amines to generate a library of side chains, which are subsequently reduced.[2]

  • Buchwald-Hartwig Amination: The final target compounds are obtained through a Palladium-catalyzed Buchwald-Hartwig amination reaction between the this compound intermediate and the synthesized amine side chains.[2]

BCR_Signaling BCR B-Cell Receptor BTK Bruton's Tyrosine Kinase BCR->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates Downstream Downstream Signaling (Proliferation, Survival) PLCG2->Downstream Inhibitor Compound 11g (2-phenylpyrimidine derivative) Inhibitor->BTK inhibits

B. Aurora Kinase Inhibitors

Aurora kinases are crucial for cell cycle regulation, and their inhibition is a promising strategy in cancer therapy. 2-phenylpyrimidine derivatives have been explored as scaffolds for the development of Aurora kinase inhibitors.[3]

CompoundAurora A IC50 (nM)
1 24.1 ± 7.9
13 38.6 ± 7.0
10 52.2 ± 8.1
17 64.9 ± 13.7
Data sourced from reference[3]

The synthesis of these inhibitors involves a multi-step process starting from a dichloropyrimidine.[3]

  • Nucleophilic Substitution: A substitution reaction of a dichloropyrimidine with an appropriate amine (e.g., 3-amino-5-methylpyrazole) is carried out.[3]

  • Second Substitution: The resulting intermediate is then reacted with another amine, such as (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone.[3]

  • Final Coupling: The final compound is obtained by reacting the product from the previous step with a desired amine, for example, 1-ethylpiperazine.[3]

Aurora_Kinase_Inhibitor_Synthesis Start Dichloropyrimidine Step1 Substitution with 3-amino-5-methylpyrazole Start->Step1 Intermediate1 Intermediate 29 Step1->Intermediate1 Step2 Reaction with (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone Intermediate1->Step2 Intermediate2 Intermediate 30 Step2->Intermediate2 Step3 Reaction with 1-ethylpiperazine Intermediate2->Step3 Final Target Compound 1 Step3->Final

II. Sodium Channel Blockers

Voltage-gated sodium channels are implicated in pain signaling, and their blockade is an effective strategy for pain management. A potent, broad-spectrum, state-dependent sodium channel blocker, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), has been developed from a 2-phenylpyrimidine scaffold.[4]

ParameterValue
Potency vs. Carbamazepine ~1000x more potent
Binding Kinetics vs. Carbamazepine ~2000x faster
State Dependence vs. Carbamazepine ≥10-fold higher
Minimal Effective Dose (in vivo) 1-3 mg/kg p.o.
Data sourced from reference[4]

III. Inhibitors of NF-κB and AP-1 Gene Expression

The transcription factors NF-κB and AP-1 play crucial roles in inflammation and cancer. Structure-activity relationship (SAR) studies on N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide have been conducted to develop inhibitors of NF-κB and AP-1 mediated transcription.[5]

Position on Pyrimidine RingSubstitutionEffect on Activity
2-position (Cl) FluorineComparable activity
Other substitutionsLoss of activity
4-position (CF₃) Methyl, Ethyl, Chlorine, PhenylNo substantial loss of activity
5-position (Carboxamide) Moved to 6-positionLoss of activity
Data sourced from reference[5]

SAR_Inhibitors Pyrimidine Pyrimidine Core Pos2 2-Position (Cl) Pyrimidine->Pos2 Pos4 4-Position (CF3) Pyrimidine->Pos4 Pos5 5-Position (Carboxamide) Pyrimidine->Pos5 Activity Biological Activity Pos2->Activity Substitution with F maintains activity. Other groups decrease activity. Pos4->Activity Can be replaced with small alkyls, halogens, or phenyl. Pos5->Activity Carboxamide is critical. Position is crucial.

IV. Antifungal Agents

The 2-phenylpyrimidine scaffold has also been explored for the development of novel antifungal agents targeting lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[6]

CompoundC. albicansC. neoformansA. fumigatus
C6 0.250.51
Fluconazole 18>64
Data represents a selection of tested strains from reference[6]

The in vitro antifungal activity of the synthesized compounds was evaluated according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3.[6]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specified turbidity, corresponding to a defined cell density.

  • Drug Dilution: The test compounds and a reference drug (e.g., fluconazole) are serially diluted in RPMI 1640 medium.

  • Incubation: The fungal inoculum is added to each well of a microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control.

Conclusion

This compound and its derivatives are invaluable building blocks in medicinal chemistry, providing a versatile platform for the synthesis of a wide range of biologically active molecules. The examples presented herein demonstrate the successful application of this scaffold in the development of potent kinase inhibitors, sodium channel blockers, transcription factor modulators, and antifungal agents. The ease of structural modification and the favorable pharmacological properties of the resulting compounds underscore the continued importance of the 2-phenylpyrimidine core in modern drug discovery and development. Researchers are encouraged to explore the vast chemical space accessible from this privileged scaffold to address unmet medical needs.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions utilizing 2-chloro-4-phenylpyrimidine as a key building block. The protocols outlined below are essential for the synthesis of diverse 2,4-disubstituted pyrimidine libraries, which are of significant interest in medicinal chemistry and drug discovery. The this compound scaffold offers a versatile platform for introducing a variety of functional groups at the 2-position through common palladium-catalyzed reactions, leading to compounds with potential therapeutic applications, including as kinase inhibitors, and anticancer and antifungal agents.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of 2-aryl-4-phenylpyrimidines. This reaction pairs this compound with various arylboronic acids.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane100 (MW)0.2581[17]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane100 (MW)0.2578[17]
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane100 (MW)0.2585[17]
43-Thienylboronic acidPd(OAc)₂ (2)S-Phos (4)K₃PO₄Toluene/H₂O1001275*Adapted from[18][19]

*Yield is estimated based on similar reactions.

Experimental Protocol: Synthesis of 2-(4-Methoxyphenyl)-4-phenylpyrimidine

Materials:

  • This compound (1.0 mmol, 190.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a microwave reactor vial, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane to the vial and seal it.

  • Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.[17]

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Suzuki_Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst 2-Aryl-4-phenylpyrimidine 2-Aryl-4-phenylpyrimidine Reductive Elimination->2-Aryl-4-phenylpyrimidine

Suzuki-Miyaura Coupling Pathway

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the synthesis of 2-amino-4-phenylpyrimidine derivatives through the palladium-catalyzed coupling of this compound with a wide range of primary and secondary amines.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1101885Adapted from[20][21][22][23]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002478Adapted from[24]
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃DMF1201272Adapted from general procedures
4n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH1001688Adapted from general procedures

*Yield is estimated based on similar reactions.

Experimental Protocol: Synthesis of 2-(Morpholino)-4-phenylpyrimidine

Materials:

  • This compound (1.0 mmol, 190.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add toluene, followed by this compound and morpholine.

  • Seal the tube and heat the mixture at 110 °C for 18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalytic_cycle Catalytic Cycle cluster_product Product This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Amine Amine Amine Coordination Amine Coordination Amine->Amine Coordination Pd(0)L Pd(0)L Pd(0)L->Oxidative Addition Oxidative Addition->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Reductive Elimination->Pd(0)L 2-Amino-4-phenylpyrimidine 2-Amino-4-phenylpyrimidine Reductive Elimination->2-Amino-4-phenylpyrimidine

Buchwald-Hartwig Amination Pathway

III. Sonogashira Coupling

The Sonogashira coupling provides a direct route to 2-alkynyl-4-phenylpyrimidines by reacting this compound with terminal alkynes. This reaction is typically co-catalyzed by palladium and copper salts.

Quantitative Data Summary
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF651288Adapted from[25][26][27]
21-HeptynePd(OAc)₂ (2)CuI (5)PiperidineDMF80882Adapted from general procedures
3TrimethylsilylacetylenePdCl₂(dppf) (3)CuI (5)DIPAToluene901679Adapted from general procedures
4Propargyl alcoholPd(PPh₃)₄ (2.5)-TMPDMSOrt490Adapted from[25]

*Yield is estimated based on similar reactions.

Experimental Protocol: Synthesis of 2-(Phenylethynyl)-4-phenylpyrimidine

Materials:

  • This compound (1.0 mmol, 190.6 mg)

  • Phenylacetylene (1.1 mmol, 112.4 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 202.4 mg)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF, followed by triethylamine, this compound, and phenylacetylene.

  • Heat the reaction mixture to 65 °C and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the product.

Sonogashira_Coupling This compound This compound Pd Cycle Pd Cycle This compound->Pd Cycle Terminal Alkyne Terminal Alkyne Cu Cycle Cu Cycle Terminal Alkyne->Cu Cycle Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Pd Cycle Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Cu Cycle Base Base Base->Cu Cycle 2-Alkynyl-4-phenylpyrimidine 2-Alkynyl-4-phenylpyrimidine Pd Cycle->2-Alkynyl-4-phenylpyrimidine Cu Cycle->Pd Cycle Transmetalation

Sonogashira Coupling General Workflow

IV. Additional Palladium-Catalyzed Reactions

The versatility of this compound extends to other important palladium-catalyzed transformations, including the Heck and Stille couplings, and cyanation reactions.

Quantitative Data Summary for Heck, Stille, and Cyanation Reactions
ReactionCoupling PartnerCatalyst (mol%)Ligand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Heck StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1202475Adapted from[28][29][30]
Stille Tributyl(vinyl)tinPd(PPh₃)₄ (5)--Toluene1101680Adapted from[31][32][33]
Cyanation Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF1201885*Adapted from[9][34][35][36][37]

*Yield is estimated based on similar reactions.

Representative Experimental Protocols

Heck Reaction with Styrene: In a sealed tube, this compound (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) are heated at 120 °C for 24 hours. Workup and purification by column chromatography would yield the desired 2-styryl-4-phenylpyrimidine.[28][29][30]

Stille Coupling with Tributyl(vinyl)tin: Under an inert atmosphere, this compound (1.0 mmol), tributyl(vinyl)tin (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (5 mL) are refluxed for 16 hours. After cooling, the reaction is quenched with aqueous KF, filtered, and the product is isolated from the organic phase followed by chromatographic purification to give 2-vinyl-4-phenylpyrimidine.[31][32][33]

Cyanation with Zinc Cyanide: A mixture of this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol) in DMF (5 mL) is heated at 120 °C for 18 hours under an inert atmosphere. After cooling and aqueous workup, the product, 4-phenylpyrimidine-2-carbonitrile, is isolated by extraction and purified by chromatography.[9][34][35][36][37]

Additional_Reactions Start This compound Heck Heck Coupling (+ Alkene) Start->Heck Stille Stille Coupling (+ Organostannane) Start->Stille Cyanation Cyanation (+ Cyanide Source) Start->Cyanation Product_Heck 2-Alkenyl-4-phenylpyrimidine Heck->Product_Heck Product_Stille 2-Substituted-4-phenylpyrimidine Stille->Product_Stille Product_Cyanation 4-Phenylpyrimidine-2-carbonitrile Cyanation->Product_Cyanation

Further Functionalization Pathways

References

Application Notes and Protocols for the Experimental Setup of Amination of 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the amination of 2-Chloro-4-phenylpyrimidine, a key transformation in the synthesis of various biologically active compounds. The protocols described herein cover three widely employed methodologies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Microwave-Assisted Synthesis.

Introduction

The 2-amino-4-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The synthesis of this core structure often involves the amination of this compound. The choice of synthetic methodology depends on several factors, including the nucleophilicity of the amine, desired reaction conditions, and available laboratory equipment.

  • Nucleophilic Aromatic Substitution (SNAr) is a direct method suitable for electron-deficient aromatic systems like pyrimidines. The reaction proceeds by the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group.

  • Buchwald-Hartwig Amination is a versatile palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between aryl halides and a broad range of amines, including those that are less nucleophilic.[1][2]

  • Microwave-Assisted Synthesis can significantly accelerate reaction times and improve yields for both SNAr and palladium-catalyzed reactions by utilizing microwave irradiation to rapidly heat the reaction mixture.[3][4]

Data Presentation

The following tables summarize typical reaction conditions and yields for the amination of chloropyrimidines with various amines. While specific data for this compound is limited in the public domain, the data for the closely related 2-chloro-4,6-dimethylpyrimidine provides a strong predictive basis for expected outcomes.

Table 1: Microwave-Assisted SNAr Amination of 2-Chloro-4,6-dimethylpyrimidine with Substituted Anilines [3]

Amine (Aniline Derivative)ProductYield (%)
AnilineN-(4,6-dimethylpyrimidin-2-yl)aniline91
3-FluoroanilineN-(3-fluorophenyl)-4,6-dimethylpyrimidin-2-amine97
4-AminobiphenylN-(biphenyl-4-yl)-4,6-dimethylpyrimidin-2-amine91
3,4,5-TrimethoxyanilineN-(3,4,5-trimethoxyphenyl)-4,6-dimethylpyrimidin-2-amine90

Reaction Conditions: 2-chloro-4,6-dimethylpyrimidine (1.0 equiv), aniline derivative (1.2 equiv), ethanol, microwave irradiation at 160°C for 10-20 min.

Table 2: Comparison of Amination Methods for 2-Chloropyrimidines (Illustrative)

AmineMethodCatalyst/BaseSolventTemperature (°C)TimeYield (%)
MorpholineSNArK₂CO₃DMF12024 h~92
AnilineBuchwald-HartwigPd₂(dba)₃ / XPhos / NaOtBuToluene10012 hHigh
BenzylamineMicrowave SNArEt₃NEthanol15015 minHigh
p-ToluidineMicrowave SNArNoneEthanol16010 min~90

Note: Yields are based on literature for similar substrates and may vary for this compound.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the amination of this compound via a conventional SNAr reaction.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., morpholine, piperidine) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add this compound and potassium carbonate.

  • Add DMF to dissolve the solids.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., aniline, primary or secondary amine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add this compound to the tube.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by the amine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Microwave-Assisted Amination

This protocol details a rapid microwave-assisted amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., substituted aniline, benzylamine) (1.2 equiv)

  • Ethanol

  • Microwave reactor vials

Procedure:

  • In a microwave reaction vial, dissolve this compound in ethanol.

  • Add the desired amine to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150-160 °C for 10-20 minutes.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Amine Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Add Reagents Catalyst / Base Solvent Reagents->Reaction_Vessel Add Heating Conventional Heating or Microwave Irradiation Reaction_Vessel->Heating Monitoring Monitoring Heating->Monitoring TLC / GC-MS Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Column Chromatography Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: General experimental workflow for the amination of this compound.

Catalytic Cycle of Buchwald-Hartwig Amination

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X AC Amine Coordination OA->AC R₂NH Deprotonation Deprotonation AC->Deprotonation Base RE Reductive Elimination Deprotonation->RE RE->Pd0 Ar-NR₂ Product 2-Amino-4-phenylpyrimidine Derivative ArX This compound R2NH Amine

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_mechanism Start This compound Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate + Amine (Nu⁻) Product 2-Amino-4-phenylpyrimidine Derivative Intermediate->Product - Cl⁻

Caption: General mechanism for the SNAr amination of this compound.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of substituted 2,4-diphenylpyrimidine and N-aryl-4-phenylpyrimidin-2-amine derivatives through microwave-assisted Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions. The use of 2-chloro-4-phenylpyrimidine as a starting material offers a versatile platform for generating diverse libraries of compounds with potential applications in medicinal chemistry and drug discovery. Microwave irradiation significantly accelerates these reactions, leading to reduced reaction times, improved yields, and enhanced reproducibility compared to conventional heating methods.

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. Microwave-assisted Suzuki coupling of this compound with various boronic acids allows for the rapid diversification at the 2-position of the pyrimidine core.

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes the optimized reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with a representative boronic acid. The data is based on analogous reactions with 2,4-dichloropyrimidine, demonstrating the feasibility and efficiency of this transformation.[1]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O (2:1)10015~81 (estimated)
2Phenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃1,4-Dioxane/H₂O (2:1)10015~58 (estimated)
3Phenylboronic acidPd(OAc)₂ (5)K₂CO₃1,4-Dioxane/H₂O (2:1)10015~35 (estimated)
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of dichloropyrimidines.[1][2]

Materials:

  • This compound (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%, 0.0025 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Degassed 1,4-dioxane and water (2:1 v/v) (6 mL)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired boronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-phenylpyrimidine.

Workflow for Microwave-Assisted Suzuki Coupling

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine Reactants: This compound Boronic Acid K₂CO₃ Pd(PPh₃)₄ solvent Add Degassed Solvent: 1,4-Dioxane/H₂O reagents->solvent seal Seal Microwave Vial solvent->seal microwave Irradiate at 100°C for 15 minutes seal->microwave extract Cool and Extract with Ethyl Acetate microwave->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Purified Product purify->product

Experimental workflow for microwave-assisted Suzuki coupling.

Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Applying this methodology to this compound provides a rapid and efficient route to a diverse range of N-substituted 2-aminopyrimidine derivatives.

Data Presentation: Buchwald-Hartwig Amination of this compound

The following table presents representative conditions for the microwave-assisted Buchwald-Hartwig amination of a chloro-pyrimidine substrate. These conditions can be adapted for this compound with various amines.[3][4][5]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)
1Substituted AnilinePd(OAc)₂ (10)XPhos (10)KOt-BuToluene10010
2Secondary AminePd₂(dba)₃ (5)XPhos (7)t-BuONaToluene15010
3Primary AminePd₂(dba)₃ (5)XPhos (10)t-BuONaToluene15030
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination

This is a general protocol that can be optimized for specific amines.[3][4][5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (5-10 mol%)

  • Phosphine ligand (e.g., XPhos) (7-10 mol%)

  • Base (e.g., t-BuONa or KOt-Bu) (2.2 - 2.5 equiv)

  • Anhydrous, deoxygenated toluene

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Dichloromethane (DCM) or Chloroform

  • Celite

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In an oven-dried microwave vial under an inert atmosphere (e.g., argon), combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous, deoxygenated toluene via syringe, followed by the amine.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at the desired temperature (e.g., 130-150°C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with DCM or chloroform and filter through a pad of Celite.

  • Wash the organic phase with water and brine, or disperse the precipitate in saturated aqueous sodium bicarbonate and extract with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Workflow for Microwave-Assisted Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents Combine Reactants: This compound Amine Base Catalyst & Ligand solvent Add Anhydrous Toluene reagents->solvent seal Seal Microwave Vial solvent->seal microwave Irradiate at 130-150°C for 10-30 minutes seal->microwave filter Cool and Filter through Celite microwave->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purification concentrate->purify product Purified Product purify->product

Workflow for microwave-assisted Buchwald-Hartwig amination.

Application in Drug Discovery: Targeting Signaling Pathways

Derivatives of 2-phenylpyrimidine are of significant interest in drug discovery as they can act as inhibitors of various kinases involved in cell signaling pathways implicated in diseases such as cancer.[6][7] One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a central role in cell proliferation, differentiation, and survival.[8][9] Many pyrimidine-based compounds have been developed as EGFR tyrosine kinase inhibitors (TKIs).[6]

EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

The diagram below illustrates a simplified EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to cell proliferation and survival.[8][9] Pyrimidine inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine 2-Phenylpyrimidine Derivative (Inhibitor) Pyrimidine->EGFR Inhibition

Simplified EGFR signaling pathway and inhibition by 2-phenylpyrimidine derivatives.

References

Application Notes and Protocols for the Development of Novel Antifungal Agents: 2-Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 2-phenylpyrimidine derivatives as a promising class of novel antifungal agents. The primary mechanism of action for these compounds is the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical component of the ergosterol biosynthesis pathway.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The fungal cell membrane is distinct from mammalian cell membranes in its primary sterol component, ergosterol. This distinction makes the ergosterol biosynthesis pathway an attractive target for selective antifungal therapies.[1] 2-Phenylpyrimidine derivatives have been identified as potent inhibitors of CYP51, an essential enzyme in this pathway.[2] By inhibiting CYP51, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane, resulting in fungal cell death.[2][3]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol intermediate_sterols 14α-methylated Sterols lanosterol->intermediate_sterols CYP51 ergosterol Ergosterol intermediate_sterols->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation phenylpyrimidine 2-Phenylpyrimidine Derivatives cyp51 CYP51 (Lanosterol 14α-demethylase) phenylpyrimidine->cyp51 Inhibition

Caption: Fungal Ergosterol Biosynthesis Pathway and the inhibitory action of 2-phenylpyrimidine derivatives on CYP51.

Fungal Stress Response Pathways

In addition to direct inhibition of essential enzymes, understanding how fungi respond to chemical stress is crucial for developing robust antifungal therapies. Key signaling cascades involved in fungal stress responses include the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways. While 2-phenylpyrimidine derivatives primarily target ergosterol biosynthesis, the cellular stress caused by membrane disruption can indirectly activate these pathways.

Fungal_Stress_Pathways cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_hog High Osmolarity Glycerol (HOG) Pathway cell_wall_stress Cell Wall Stress pkc1 Pkc1 cell_wall_stress->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 slt2 Slt2 (MAPK) mkk1_2->slt2 cwi_response Cell Wall Repair Genes slt2->cwi_response osmotic_stress Osmotic Stress sho1_sln1 Sho1/Sln1 Sensors osmotic_stress->sho1_sln1 pbs2 Pbs2 (MAPKK) sho1_sln1->pbs2 hog1 Hog1 (MAPK) pbs2->hog1 hog_response Glycerol Synthesis & Stress Response Genes hog1->hog_response membrane_disruption Membrane Disruption (e.g., by CYP51 inhibitors) membrane_disruption->cell_wall_stress membrane_disruption->osmotic_stress

Caption: Overview of the CWI and HOG fungal stress response pathways.

Antifungal Drug Discovery Workflow

The development of novel antifungal agents, such as 2-phenylpyrimidine derivatives, follows a structured workflow from initial discovery to preclinical evaluation. This process involves chemical synthesis, comprehensive in vitro testing, and finally, in vivo efficacy and toxicity studies.

Antifungal_Workflow synthesis Synthesis of 2-Phenylpyrimidine Derivatives in_vitro_susceptibility In Vitro Antifungal Susceptibility Testing (MIC Determination) synthesis->in_vitro_susceptibility cyp51_inhibition CYP51 Inhibition Assay (IC50 Determination) synthesis->cyp51_inhibition lead_selection Lead Compound Selection in_vitro_susceptibility->lead_selection cyp51_inhibition->lead_selection cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on mammalian cells) in_vivo_efficacy In Vivo Efficacy Study (Murine Candidiasis Model) cytotoxicity->in_vivo_efficacy Favorable Toxicity Profile lead_selection->cytotoxicity pharmacokinetics Pharmacokinetic Studies in_vivo_efficacy->pharmacokinetics preclinical_candidate Preclinical Candidate pharmacokinetics->preclinical_candidate

Caption: Experimental workflow for the development and evaluation of 2-phenylpyrimidine antifungal agents.

Data Presentation

In Vitro Antifungal Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative 2-phenylpyrimidine derivatives against a panel of clinically relevant fungal pathogens.

Table 1: In Vitro Antifungal Activities of 2-Phenylpyrimidine Derivatives (Series A) (MIC, µg/mL) [1]

CompoundC. albicans (I)C. albicans (II)C. tropicalisC. neoformansC. parapsilosisC. glabrataC. krusei
A9 816484>6416
FLC 0.50.25280.5832

C. alb. (I): Candida albicans (ATCC SC5314); C. alb. (II): Candida albicans (CPCC400616); C. neo.: Cryptococcus neoformans (CGMCC 2.3161); C. tro.: Candida tropicalis (CGMCC 2.3739); C. par.: Candida parapsilosis (GIM 2.190); C. gla.: Candida glabrata (clinical isolation); C. kru.: Candida krusei (GIM 2.1); FLC: Fluconazole.

Table 2: In Vitro Antifungal Activities of 2-Phenylpyrimidine Derivatives (Series B) (MIC, µg/mL) [1]

CompoundC. albicans (I)C. albicans (II)C. tropicalisC. neoformansC. parapsilosisC. glabrataC. krusei
B13 24242168
B15 484843216
FLC 0.50.25280.5832

Table 3: In Vitro Antifungal Activities of 2-Phenylpyrimidine Derivatives (Series C) (MIC, µg/mL) [1]

CompoundC. albicans (I)C. albicans (II)C. tropicalisC. neoformansC. parapsilosisC. glabrataC. krusei
C5 0.510.510.2521
C6 0.50.50.510.2511
FLC 0.50.25280.5832
In Vitro Cytotoxicity

The cytotoxicity of lead compounds was evaluated against various mammalian cell lines to assess their selectivity.

Table 4: In Vitro Cytotoxicity of Selected Compounds (IC50, µM) [2]

CompoundMDA-MB-231 (Human Breast Cancer)DU145 (Human Prostate Cancer)L929 (Mouse Fibroblast)
C5 >32>32>32
C6 >32>32>32
Ketoconazole 18.522.325.1

Experimental Protocols

Protocol 1: General Synthesis of 2-Phenylpyrimidine Derivatives

This protocol outlines a general synthetic route for the preparation of 2-phenylpyrimidine derivatives, adapted from published procedures.[2][4][5][6]

Step 1: Synthesis of Amino Intermediates

  • To a solution of the appropriate bromoacetophenone (1.0 eq) in chloroform, add hexamethylenetetramine (1.1 eq).

  • Stir the mixture at 50 °C for 4-6 hours.

  • Cool the reaction mixture and collect the resulting precipitate by filtration.

  • Suspend the precipitate in ethanol and add concentrated hydrochloric acid (37%).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature and collect the amino derivative precipitate by filtration.

Step 2: Synthesis of Amide-Linked 2-Phenylpyrimidine Derivatives

  • To a solution of the amino intermediate (1.0 eq) and a desired carboxylic acid (1.1 eq) in dimethylformamide (DMF), add a coupling reagent such as PyBop (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final 2-phenylpyrimidine derivative.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.[7][8][9][10][11][12]

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Test compounds (2-phenylpyrimidine derivatives) and control antifungal (e.g., fluconazole)

  • Fungal inocula (e.g., Candida albicans, Cryptococcus neoformans)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer and microplate reader

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compounds in RPMI 1640 medium in the microtiter plate to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.

    • Read the MIC visually or using a microplate reader at a suitable wavelength (e.g., 530 nm).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on mammalian cell lines.[7][13][14][15]

Materials:

  • Mammalian cell lines (e.g., HepG2, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom microtiter plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include vehicle-only and no-treatment controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 4: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol describes a standard model for evaluating the in vivo efficacy of antifungal compounds.[1][16][17][18][19][20]

Materials:

  • Immunocompetent or immunocompromised mice (e.g., BALB/c or C57BL/6)

  • Candida albicans inoculum

  • Test compound formulated for in vivo administration

  • Vehicle control and positive control (e.g., fluconazole)

  • Sterile saline and syringes

  • Tissue homogenizer

  • Sabouraud Dextrose Agar plates

Procedure:

  • Animal Acclimatization and Immunosuppression (if applicable):

    • Acclimatize mice for at least 3 days before the experiment.

    • If using an immunocompromised model, administer an immunosuppressive agent (e.g., cyclophosphamide) according to a validated schedule.

  • Infection:

    • Prepare an inoculum of C. albicans as described in Protocol 2 and adjust the concentration in sterile saline.

    • Infect the mice via intravenous (tail vein) injection with a standardized inoculum (e.g., 1 x 10^5 to 1 x 10^6 CFU per mouse).

  • Treatment:

    • Randomly divide the infected mice into treatment groups (vehicle control, test compound at various doses, positive control).

    • Administer the treatments at a specified time post-infection (e.g., 2 hours) and continue for a defined period (e.g., daily for 7 days). Administration can be intraperitoneal, oral, or intravenous depending on the compound's properties.

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness and mortality.

    • For survival studies, record the time to death for each mouse over a period of up to 21-30 days.

    • For fungal burden studies, euthanize the mice at a predetermined time point (e.g., day 3 or 7 post-infection).

  • Fungal Burden Determination:

    • Aseptically harvest target organs (e.g., kidneys, brain, spleen).

    • Weigh the organs and homogenize them in a known volume of sterile saline.

    • Perform serial dilutions of the homogenates and plate them on Sabouraud Dextrose Agar.

    • Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).

    • Calculate the fungal burden as log10 CFU per gram of tissue.

Protocol 5: CYP51 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of compounds against the target enzyme, CYP51.[3][21][22]

Materials:

  • Recombinant purified fungal CYP51 enzyme

  • Cytochrome P450 reductase (CPR)

  • Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

  • Substrate (e.g., lanosterol)

  • NADPH

  • Test compounds

  • Reaction buffer (e.g., potassium phosphate buffer)

  • HPLC system for analysis

Procedure:

  • Reconstitution of the Enzyme System:

    • Prepare a reaction mixture containing purified recombinant CYP51, CPR, and the lipid mixture in the reaction buffer.

    • Incubate to allow for the reconstitution of the enzyme system.

  • Inhibitor Addition:

    • Add the test compound, dissolved in a suitable solvent (e.g., DMSO), to the reaction mixture at varying concentrations.

    • Include a vehicle control (DMSO only).

  • Initiation of the Reaction:

    • Add the substrate (lanosterol) to the mixture.

    • Initiate the enzymatic reaction by adding NADPH.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate).

    • Extract the sterols from the reaction mixture.

  • Analysis:

    • Analyze the extracted sterols by HPLC to separate and quantify the substrate and the product.

    • The enzymatic activity is determined by the rate of product formation.

  • Data Analysis:

    • Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

References

Application Notes and Protocols for the Functionalization of 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrimidine core of 2-Chloro-4-phenylpyrimidine. This versatile building block is a key starting material in the synthesis of a wide range of biologically active molecules. The methodologies described herein are central to drug discovery and development, enabling the exploration of chemical space around the privileged pyrimidine scaffold.

Application Notes

The 2,4-disubstituted pyrimidine motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The strategic functionalization of this compound allows for the introduction of diverse substituents at the C2 and C4 positions, profoundly influencing the molecule's biological activity. These derivatives have been successfully employed as inhibitors of kinases, modulators of G-protein coupled receptors (GPCRs), and enzyme inhibitors, among other therapeutic targets.

Key applications include:

  • Kinase Inhibitors: The pyrimidine core serves as a scaffold for ATP-competitive inhibitors. For instance, derivatives of 2,4-disubstituted pyrimidines have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in B-cell malignancies.

  • GPCR Modulators: Functionalized phenylpyrimidines have been identified as agonists of GPR119, a GPCR involved in glucose homeostasis. Activation of GPR119 stimulates insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes.

  • Enzyme Inhibitors: The versatility of the pyrimidine scaffold has been exploited to develop inhibitors for a variety of enzymes, including CYP51 (implicated in fungal infections), xanthine oxidase (a target for gout), and neuronal nitric oxide synthase (nNOS, relevant in neurodegenerative disorders).

  • Ion Channel Blockers: Certain 2,4-disubstituted pyrimidine derivatives have been shown to act as potent, state-dependent sodium channel blockers, with potential applications in the treatment of chronic pain.

The ability to readily modify the this compound core through established synthetic methodologies provides a robust platform for structure-activity relationship (SAR) studies, lead optimization, and the development of novel therapeutics.

Experimental Protocols

The following protocols describe common and effective methods for the functionalization of this compound.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C2 position.

General Procedure:

To a solution of this compound (1.0 equiv.) and the corresponding aryl- or heteroaryl-boronic acid (1.1-1.5 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water mixture), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.) are added. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. Microwave irradiation can often be employed to reduce reaction times significantly. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Cross-Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)Toluene/H₂O110892
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Dioxane/H₂O100 (MW)0.578
42-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)DME/H₂O901681
Buchwald-Hartwig Amination

This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide array of 2-amino-4-phenylpyrimidine derivatives.

General Procedure:

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv.) are combined in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane. The reaction mixture is then heated to a temperature between 80 and 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst/Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/Xantphos (2/4)NaOt-Bu (1.4)Toluene100695
2AnilinePd(OAc)₂/BINAP (5/10)Cs₂CO₃ (2)Dioxane1101288
3BenzylaminePd₂(dba)₃/DavePhos (1/2)K₃PO₄ (2)Toluene90891
4N-MethylpiperazinePd(OAc)₂/JohnPhos (3/6)NaOt-Bu (1.5)Dioxane1001085
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, allowing for the displacement of the C2-chloro substituent by a variety of nucleophiles.

General Procedure:

This compound (1.0 equiv.) is dissolved in a suitable polar aprotic solvent such as DMF, DMSO, or NMP. The nucleophile (e.g., an alcohol, thiol, or amine, 1.1-2.0 equiv.) is added, often in the presence of a base (e.g., K₂CO₃, NaH, or Et₃N) to deprotonate the nucleophile if necessary. The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Data Presentation: SNAr of this compound

EntryNucleophileBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-Methanol65498
2EthanethiolK₂CO₃ (1.5)DMF80693
3PiperidineEt₃N (2.0)DMSO1201285
4PhenolNaH (1.2)THF60875

Visualizations

Experimental Workflow: Functionalization of this compound

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes This compound This compound Suzuki-Miyaura Suzuki-Miyaura This compound->Suzuki-Miyaura R-B(OH)2, Pd catalyst, Base Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig R1R2NH, Pd catalyst, Ligand, Base SNAr SNAr This compound->SNAr Nu-H, Base 2-Aryl-4-phenylpyrimidines 2-Aryl-4-phenylpyrimidines Suzuki-Miyaura->2-Aryl-4-phenylpyrimidines 2-Amino-4-phenylpyrimidines 2-Amino-4-phenylpyrimidines Buchwald-Hartwig->2-Amino-4-phenylpyrimidines 2-Alkoxy/Thio/Amino-4-phenylpyrimidines 2-Alkoxy/Thio/Amino-4-phenylpyrimidines SNAr->2-Alkoxy/Thio/Amino-4-phenylpyrimidines

Caption: General workflows for the functionalization of this compound.

Signaling Pathway: Bruton's Tyrosine Kinase (BTK) Inhibition

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by 2,4-disubstituted pyrimidines.

Signaling Pathway: GPR119 Agonism

GPR119_Pathway cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist 2,4-Disubstituted Pyrimidine Agonist GPR119 GPR119 Agonist->GPR119 Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1

Caption: GPR119 signaling pathway activation by 2,4-disubstituted pyrimidine agonists.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Chloro-4-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most common synthetic route to this compound?

A1: The most prevalent and reliable synthetic pathway is a two-step process. The first step involves the synthesis of the intermediate, 4-phenylpyrimidin-2(1H)-one (which exists in tautomeric equilibrium with 4-phenyl-2-hydroxypyrimidine). This is typically achieved through a cyclocondensation reaction. The second step is the chlorination of this intermediate, most commonly using phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: How can I synthesize the precursor, 4-phenylpyrimidin-2(1H)-one, effectively?

A2: The precursor is often synthesized via a Biginelli-type reaction.[1] This is a one-pot multicomponent reaction involving an aryl aldehyde (benzaldehyde), a β-ketoester (like ethyl acetoacetate), and urea.[1][2] The reaction is typically acid-catalyzed.[2] Optimizing the catalyst, temperature, and reactant stoichiometry is crucial for high yields.[1]

Q3: What are the critical factors influencing the yield of the chlorination step?

A3: Several factors significantly impact the chlorination yield:

  • Choice and amount of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common reagent.[3] Using a large excess of POCl₃ can lead to over-chlorination and difficult work-up procedures.[3][4] Modern protocols often advocate for using near-equimolar amounts of POCl₃, which can be effective, especially in solvent-free conditions at high temperatures.[5][6][7]

  • Reaction Temperature: The temperature needs to be carefully controlled. While some reactions require refluxing in POCl₃, high temperatures can also lead to degradation of the pyrimidine ring.[3] Optimized procedures often involve heating in a sealed reactor to a specific temperature, for instance, 140-160 °C.[4][5]

  • Presence of a Base: The addition of a tertiary amine base, such as pyridine or N,N-diethylaniline, is common.[5][8] These bases can act as catalysts and neutralize the HCl generated during the reaction.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Any water present can react with POCl₃ and the chlorinated product, leading to the formation of hydrolysis byproducts and reducing the yield.[3]

Q4: What are the common byproducts in this synthesis, and how can I minimize them?

A4: Common byproducts include:

  • Over-chlorinated pyrimidines: This can occur if the reaction conditions are too harsh or if there are other reactive sites on the pyrimidine ring.[3]

  • Hydrolysis products: The 2-chloro group can be hydrolyzed back to a hydroxyl group if water is present during the reaction or work-up.[3] To minimize this, ensure all reagents and glassware are anhydrous and quench the reaction carefully in an ice-cold basic solution.[3]

  • Unreacted starting material: Incomplete reactions will leave the 4-phenylpyrimidin-2(1H)-one in the final mixture.

  • Ring-opened or degradation products: Very high temperatures can lead to the decomposition of the pyrimidine ring.[3]

To minimize byproducts, it is crucial to control the reaction temperature, use the appropriate stoichiometry of reagents, and maintain anhydrous conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of 4-phenylpyrimidin-2(1H)-one (Intermediate) Inefficient Biginelli reaction.- Catalyst Choice: If using strong acids like HCl, consider switching to milder Lewis acids or solid acid catalysts.[1]- Temperature: Optimize the reaction temperature; often 80-100°C is effective.[1]- Solvent: Consider solvent-free conditions, which can improve yields and shorten reaction times.[1]- Stoichiometry: A slight excess of urea is often beneficial.[1]
Low Yield of this compound (Final Product) Incomplete chlorination.- Increase Reaction Time or Temperature: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[9]- Ensure POCl₃ is active: Use fresh or properly stored POCl₃.- Add a catalyst: If not already in use, add a base like pyridine or N,N-diethylaniline.[9]
Hydrolysis of the product during work-up.- Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.[3]- Careful Quenching: Pour the reaction mixture slowly onto a vigorously stirred mixture of ice and a base (e.g., saturated Na₂CO₃ solution) to neutralize acidic byproducts immediately.[3]
Product decomposition.- Reduce Reaction Temperature: If TLC shows multiple spots or smearing, decomposition may be occurring. Lower the reaction temperature.[9]- Milder Chlorinating Agent: In some cases, a milder chlorinating agent might be necessary, though POCl₃ is standard for this transformation.
Presence of Multiple Byproducts in the Final Product Over-chlorination or side reactions.- Control Stoichiometry: Avoid a large excess of POCl₃. Consider using equimolar amounts.[4][5]- Optimize Temperature: Lowering the reaction temperature can improve selectivity.
Reactive solvent.- If using a potentially reactive solvent like DMF with POCl₃ (Vilsmeier conditions), be aware of possible formylation side products.[3] For simple chlorination, using POCl₃ as both reagent and solvent (or in a non-reactive solvent) is more common.
Difficulty in Purifying the Final Product Co-elution with starting material or byproducts.- Column Chromatography: Use a suitable solvent system for silica gel chromatography. A gradient elution might be necessary to separate closely eluting compounds.- Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent (e.g., ethanol, hexanes) can be an effective purification method.[9]

Data Presentation

Table 1: Comparison of Chlorination Conditions for Hydroxypyrimidines

Starting MaterialChlorinating AgentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
4,6-dihydroxypyrimidinePOCl₃ / PCl₅NoneNone50-110-94[9]
4,6-dihydroxy-2-methylpyrimidinePOCl₃N,N-diethylanilineNone105469.5[9]
Hydroxypyrimidines (general)POCl₃ (1 eq)Pyridine (1 eq)Solvent-free140 (sealed reactor)2~91[9]
2-methylthio-4-substituted pyrimidinesSO₂Cl₂N/ADichloromethane0 to RT378[10]

Experimental Protocols

Protocol 1: Synthesis of 4-phenylpyrimidin-2(1H)-one (Intermediate via Biginelli Reaction)

This is a general procedure and may require optimization for specific substrates and scales.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like Yb(OTf)₃).[11]

  • Reaction Conditions: Heat the mixture to 80-100°C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: Collect the resulting precipitate by filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is adapted from modern, efficient chlorination procedures.[4][5]

  • Preparation: In a flame-dried, Teflon-lined stainless steel reactor (autoclave), add 4-phenylpyrimidin-2(1H)-one (1.0 eq), phosphorus oxychloride (POCl₃) (1.0-1.1 eq), and anhydrous pyridine (1.0 eq).

  • Reaction Conditions: Seal the reactor and heat the mixture to 140-160°C for 2-4 hours with stirring.

  • Work-up (Quenching): After the reaction, cool the reactor to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralization: Slowly add a saturated solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to the quenched mixture until the pH is adjusted to 8-9.[3]

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthesis_Pathway A Benzaldehyde + Ethyl Acetoacetate + Urea B 4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one A->B Biginelli Reaction (Acid Catalyst, Heat) C 4-phenylpyrimidin-2(1H)-one B->C Aromatization (Oxidizing Agent) D This compound C->D Chlorination (POCl₃, Pyridine, Heat)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in This compound Synthesis check_intermediate Is the yield of 4-phenylpyrimidin-2(1H)-one low? start->check_intermediate troubleshoot_biginelli Troubleshoot Biginelli Reaction: - Check catalyst - Optimize temperature - Adjust stoichiometry check_intermediate->troubleshoot_biginelli Yes check_chlorination Is the chlorination step inefficient? check_intermediate->check_chlorination No troubleshoot_biginelli->check_chlorination troubleshoot_chlorination Troubleshoot Chlorination: - Check POCl₃ quality - Increase temp/time - Add base (e.g., pyridine) check_chlorination->troubleshoot_chlorination Yes check_byproducts Are there significant byproducts? check_chlorination->check_byproducts No troubleshoot_chlorination->check_byproducts troubleshoot_byproducts Minimize Byproducts: - Use equimolar POCl₃ - Ensure anhydrous conditions - Careful work-up check_byproducts->troubleshoot_byproducts Yes end Yield Improved check_byproducts->end No troubleshoot_byproducts->end

Caption: Troubleshooting workflow for low yield.

Logical_Relationships params Key Parameters temp Optimal Temperature reagents Correct Stoichiometry (near equimolar POCl₃) anhydrous Anhydrous Conditions workup Careful Quenching & Neutralization yield yield temp->yield reagents->yield anhydrous->yield workup->yield issues Potential Issues decomposition Decomposition hydrolysis Hydrolysis side_reactions Side Reactions (Over-chlorination) decomposition->yield reduces hydrolysis->yield reduces side_reactions->yield reduces

References

Technical Support Center: Purification of Crude 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-4-phenylpyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Recovery After Column Chromatography 1. Compound is too polar/non-polar for the chosen eluent system: The compound either remains on the column or elutes too quickly with the solvent front.1. Adjust eluent polarity: Systematically vary the ratio of the polar and non-polar solvents. Use Thin Layer Chromatography (TLC) to test different solvent systems and find one that gives the target compound an Rf value of approximately 0.3-0.4 for optimal separation.
2. Improper column packing: Channeling in the silica gel can lead to poor separation and co-elution of the product with impurities.2. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is often more effective than dry packing.
3. Compound degradation on silica gel: Some compounds can be sensitive to the acidic nature of silica gel.3. Use deactivated silica or an alternative stationary phase: Consider using neutral or basic alumina, or treating the silica gel with a base like triethylamine before packing the column.
Persistent Impurities After Recrystallization 1. Inappropriate solvent choice: The chosen solvent may dissolve the impurity as well as the product, or the impurity may have similar solubility characteristics to the product.1. Perform a thorough solvent screen: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, dichloromethane-hexane mixtures) to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain in solution upon cooling.[1]
2. Cooling the solution too quickly: Rapid cooling can lead to the trapping of impurities within the crystal lattice.2. Allow for slow cooling: Let the solution cool gradually to room temperature before placing it in an ice bath to maximize the formation of pure crystals.[1]
3. Impurity co-crystallizes with the product: The impurity has a very similar structure and polarity to the target compound.3. Consider a different purification technique: If recrystallization is ineffective, column chromatography may be necessary to separate the closely related impurity.
Oily Product Instead of Crystals After Recrystallization 1. Presence of impurities: Impurities can lower the melting point of the compound and inhibit crystallization.1. Attempt to purify a small sample by another method: Use preparative TLC or a small-scale column to obtain a purer seed crystal, which can then be used to induce crystallization in the bulk solution.
2. Supersaturation: The solution is too concentrated, preventing crystal nucleation.2. Add a little more solvent: Add a small amount of the recrystallization solvent to the cooled solution, warm to redissolve, and then cool slowly again.
Product Fails to Elute from the Column 1. Eluent is not polar enough: The solvent system does not have sufficient polarity to move the compound down the column.1. Gradually increase the polarity of the eluent: If using a gradient elution, increase the percentage of the more polar solvent. For isocratic elution, switch to a more polar solvent system.
2. Irreversible adsorption: The compound may be strongly interacting with the stationary phase.2. Consider a different stationary phase: If the compound is basic, it may be strongly adsorbed to acidic silica gel. Try using neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for purification of crude this compound?

A1: The two most common and effective purification techniques for compounds like this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system for column chromatography is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[2] A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[3] The goal is to find a solvent ratio that provides a retention factor (Rf) of 0.3-0.4 for the desired compound, as this generally leads to the best separation.

Q3: What are the key steps in a typical column chromatography procedure?

A3: A standard flash column chromatography procedure involves:

  • Column Preparation: A glass column is packed with silica gel as the stationary phase.[2][4]

  • Sample Loading: The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the silica gel.[5]

  • Elution: The mobile phase (eluent) is passed through the column, often with the aid of positive pressure.[2]

  • Fraction Collection: The eluent is collected in a series of fractions as it exits the column.[5][6]

  • Analysis: The collected fractions are analyzed (e.g., by TLC) to identify those containing the pure product.[6]

Q4: What is a suitable recrystallization solvent for this compound?

A4: An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at room temperature. For quinolone derivatives, which have structural similarities, solvents like ethanol, methanol-acetone, and dichloromethane-hexane have been found to be effective.[1] A solvent screening on a small scale is highly recommended to identify the optimal solvent or solvent mixture for your specific crude product.[1]

Q5: My purified this compound still shows impurities by NMR/LC-MS. What should I do?

A5: If impurities persist after a single purification step, a second purification method is often necessary. For example, if you performed a recrystallization, follow it with column chromatography. If column chromatography was used, a subsequent recrystallization can remove any remaining trace impurities. It is also important to ensure that the compound is not degrading during the purification process.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general procedure and may require optimization for your specific sample.

  • Eluent Selection:

    • Using TLC, identify a solvent system that provides an Rf value of ~0.3-0.4 for this compound. A common starting point is a mixture of petroleum ether and dichloromethane (e.g., 2:1 v/v).[3]

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (200-300 mesh) in the chosen eluent.[3]

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Add the eluent to the column and apply gentle positive pressure.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).

  • Analysis:

    • Spot each fraction on a TLC plate to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for recrystallization.

  • Solvent Screening:

    • Place a small amount of the crude product into several test tubes.

    • Add a few drops of different solvents to each tube and observe solubility at room temperature and upon heating.[1]

    • The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[1]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End crude_product Crude 2-Chloro-4- phenylpyrimidine column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization purity_check Purity Check (TLC, NMR, LC-MS) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% further_purification Further Purification Required purity_check->further_purification Purity < 98% further_purification->column_chromatography further_purification->recrystallization

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting start Purification Attempt check_purity Is Purity Acceptable? start->check_purity low_yield Is Yield Acceptable? check_purity->low_yield Yes change_solvent Change Solvent/ Eluent System check_purity->change_solvent No end_success Purification Successful low_yield->end_success Yes optimize_conditions Optimize Conditions (e.g., cooling rate, column packing) low_yield->optimize_conditions No end_failure Re-evaluate Strategy change_solvent->start change_method Change Purification Method change_solvent->change_method change_method->start optimize_conditions->start optimize_conditions->end_failure

References

identifying common side products in 2-Chloro-4-phenylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-phenylpyrimidine. The following sections address common side products and offer guidance on optimizing reaction conditions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions with this compound?

A1: The most prevalent side products in Suzuki-Miyaura coupling reactions involving this compound are the homocoupling of the boronic acid reagent and protodeboronation. At elevated temperatures, the formation of 2,4-diphenylpyrimidine through a double substitution (if a di-chloropyrimidine precursor is used or under harsh conditions) can also occur.[1]

Q2: What are the typical side products in nucleophilic aromatic substitution (SNAr) reactions of this compound?

A2: In SNAr reactions, several side products can be encountered. These include the formation of the isomeric substitution product, di-substitution products if other reactive sites are present, and hydrolysis of the chloro group to a hydroxyl group, which results in the corresponding pyrimidinone. If a nucleophilic solvent is used (solvolysis), it may also react with the substrate.

Q3: Can reductive dehalogenation be a problem when working with this compound?

A3: Yes, reductive dehalogenation, the replacement of the chlorine atom with a hydrogen atom to form 4-phenylpyrimidine, is a potential side reaction. This can be particularly problematic when using certain reducing agents or under catalytic hydrogenation conditions intended for other functional groups in the molecule.[2]

Q4: How can I minimize the formation of the homocoupling product in a Suzuki reaction?

A4: Minimizing the homocoupling of the boronic acid is crucial for a clean reaction and high yield. Key strategies include:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can promote homocoupling.

  • Use of Pd(0) Precatalysts: Employing a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂.

  • Optimization of Base and Solvent: The choice of base and solvent system can significantly impact the reaction outcome. Screening different combinations is often necessary.

  • Addition of Mild Reducing Agents: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.

Q5: What strategies can be employed to avoid hydrolysis of this compound during a reaction?

A5: To prevent the formation of the corresponding pyrimidinone via hydrolysis, it is essential to use anhydrous reaction conditions. This includes using dry solvents, an inert atmosphere (like nitrogen or argon), and ensuring that all reagents are free from moisture.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions
Problem Potential Cause Troubleshooting Strategy Experimental Protocol
Significant formation of boronic acid homocoupling product. Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture. Perform the reaction under an inert atmosphere (Nitrogen or Argon).Sparge the solvent with an inert gas for 15-30 minutes prior to use. Assemble the reaction glassware and purge with the inert gas.
Presence of Pd(II) species.Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) instead of a Pd(II) salt (e.g., Pd(OAc)₂).Directly add the Pd(0) catalyst to the reaction mixture under an inert atmosphere.
Suboptimal base or solvent.Optimize the base and solvent system.Test a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water).
Low yield of the desired cross-coupled product. Inefficient oxidative addition of the C-Cl bond to the palladium catalyst.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.Screen a variety of ligands in small-scale test reactions to identify the most effective one.
Protodeboronation of the boronic acid.Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.Dry solvents over appropriate drying agents. Use freshly opened or purified boronic acid or its corresponding ester.
Formation of 2,4-diphenylpyrimidine. High reaction temperature.Lower the reaction temperature and monitor the reaction progress closely.Run the reaction at the lowest effective temperature, typically between 80-100 °C.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem Potential Cause Troubleshooting Strategy Experimental Protocol
Formation of isomeric substitution product. Competing reactivity at other positions on the pyrimidine ring.The regioselectivity of SNAr on dichloropyrimidines is influenced by substituents. For 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. However, electron-donating groups at C6 can favor C2 substitution.Carefully consider the electronic effects of substituents on the pyrimidine ring when planning the synthesis.
Formation of di-substitution product. Excess nucleophile or harsh reaction conditions.Use a stoichiometric amount of the nucleophile and lower the reaction temperature.Add the nucleophile dropwise to the reaction mixture and maintain a controlled temperature.
Presence of pyrimidinone byproduct. Hydrolysis of the chloro group.Ensure strict anhydrous conditions.Use freshly dried solvents and perform the reaction under an inert atmosphere of nitrogen or argon.
Low or no product yield. Poor leaving group ability or insufficient activation of the pyrimidine ring.The reactivity order for SNAr is generally F > Cl > Br > I. Ensure the pyrimidine ring is sufficiently activated by electron-withdrawing groups.If the reaction is sluggish, consider using a more reactive substrate if possible, or increase the reaction temperature cautiously.

Visualizations

Experimental Workflow for the Synthesis of a 2-Phenylpyrimidine-based BTK Inhibitor

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) A This compound C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) A->C B Arylboronic Acid B->C D 2-Aryl-4-phenylpyrimidine Intermediate C->D E 2-Aryl-4-phenylpyrimidine Intermediate G Base (e.g., DIPEA) Solvent (e.g., NMP) E->G F Amine Nucleophile F->G H Final BTK Inhibitor G->H

Caption: A typical two-step synthesis of a 2-phenylpyrimidine-based BTK inhibitor.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BCR B-Cell Receptor (BCR) Activation Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation BTK_inhibitor 2-Phenylpyrimidine BTK Inhibitor BTK_inhibitor->BTK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation and Survival Downstream->Proliferation

Caption: Simplified BTK signaling pathway and the point of intervention for 2-phenylpyrimidine-based inhibitors.

Logical Relationship of Common Side Products

Start This compound Reaction Suzuki Suzuki Coupling Start->Suzuki SNAr SNAr Start->SNAr Other Other Reactions Start->Other Desired Desired Product Suzuki->Desired Homocoupling Homocoupling Suzuki->Homocoupling Protodeboronation Protodeboronation Suzuki->Protodeboronation SNAr->Desired Isomer Isomeric Product SNAr->Isomer Disubstitution Di-substitution SNAr->Disubstitution Hydrolysis Hydrolysis (Pyrimidinone) SNAr->Hydrolysis Other->Desired Dehalogenation Reductive Dehalogenation Other->Dehalogenation

Caption: Overview of potential reaction pathways leading to desired products and common side products.

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for the Suzuki coupling reaction with 2-Chloro-4-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A1: For initial explorations, a palladium catalyst loading in the range of 0.5 to 5 mol% is a common starting point.[1] For instance, studies on the similar substrate 2,4-dichloropyrimidine have successfully used 5 mol% of Pd(PPh₃)₄ for initial screenings.[1] However, optimization can significantly lower this amount, with microwave-assisted reactions achieving high yields with as little as 0.5 mol% of Pd(PPh₃)₄.[1][2]

Q2: Which palladium catalysts are most effective for the Suzuki coupling of chloro-heteroarenes like this compound?

A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this type of reaction.[1] Other catalysts, such as those employing bulky, electron-rich phosphine ligands like XPhos and S-Phos, are also known to be highly effective for coupling challenging aryl chlorides.[3] The choice of catalyst can be critical, as some palladium precursors like Tris(dibenzylideneacetone)palladium(0) (Pd₂dba₃) have shown lower efficiency in certain cases.[1]

Q3: How does catalyst loading affect the reaction outcome?

A3: Catalyst loading directly impacts reaction efficiency, cost, and purity of the final product.

  • High Loading: While it can lead to faster reaction rates and higher initial yields, excessive catalyst can result in increased costs, higher levels of residual palladium in the product, and potentially more side reactions.

  • Low Loading: Optimizing for low catalyst loading is economically and environmentally beneficial.[4][5] Extremely low loadings, in the parts-per-million (ppm) range, have been achieved for some aryl chlorides, leading to high turnover numbers (TON) and turnover frequencies (TOF).[4][6] However, insufficient catalyst may lead to incomplete conversion of the starting material.[1]

Q4: What are the key steps in the Suzuki-Miyaura catalytic cycle?

A4: The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound.[7]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.[7]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on problems related to catalyst loading.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Yield Inactive Catalyst System: The chosen catalyst may not be active enough for the electron-deficient chloropyrimidine.• Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).• Consider using N-heterocyclic carbene (NHC) ligands.[3]• Increase the initial catalyst loading to 2-5 mol% to see if the reaction proceeds.
Insufficient Reaction Temperature: The temperature may be too low for efficient catalytic turnover.• Increase the reaction temperature, typically to a range of 80-120 °C.[8]• Consider using microwave irradiation to accelerate the reaction, which has been shown to be effective even at lower catalyst loadings.[1]
Ineffective Base: The base may not be strong enough to facilitate the transmetalation step.• Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[8]• Ensure the base is finely powdered and anhydrous for optimal reactivity.
Incomplete Conversion Low Catalyst Loading: The amount of catalyst may be insufficient for the complete conversion of the starting material.• Incrementally increase the catalyst loading (e.g., from 0.5 mol% to 1 mol%, then 2 mol%).• Monitor the reaction progress by TLC or LC-MS to determine the point at which the reaction stalls.
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction.• Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) to prevent oxygen-induced degradation.[8]• Degas all solvents and reagents thoroughly before use.[8]
Significant Side Products (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.• Rigorously exclude oxygen by using Schlenk techniques or a glovebox.[8]• Ensure all reagents and solvents are thoroughly degassed.
Excessive Catalyst Loading: High catalyst concentrations can sometimes lead to an increase in side reactions.• If high yields are accompanied by significant side products, try reducing the catalyst loading.[8]
Difficulty in Product Purification High Residual Palladium: High catalyst loading can lead to contamination of the product with palladium.• Optimize the reaction to use the lowest possible catalyst loading.• Employ purification techniques such as chromatography on silica gel or treatment with palladium scavengers.

Data Presentation

Table 1: Effect of Catalyst Loading on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Microwave-Assisted)

EntryCatalyst Loading (mol%)Yield (%)
1581
2381
3180
40.581
50.1Incomplete Reaction
60.05Incomplete Reaction

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1), 100 °C, 15 min, microwave irradiation.[1][2]

Experimental Protocols

Microwave-Assisted Suzuki Coupling of this compound

This protocol is adapted from a procedure for a similar substrate, 2,4-dichloropyrimidine.[1][2]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.0-1.2 equiv.)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture of 1,4-dioxane and water (typically a 2:1 ratio).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15-20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArylCl 2-Chloro-4- phenylpyrimidine ArylCl->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst CheckTemp Is the reaction temperature sufficient? CheckCatalyst->CheckTemp Yes Sol_Catalyst Switch to Buchwald or NHC ligands. Increase catalyst loading. CheckCatalyst->Sol_Catalyst No CheckBase Is the base effective? CheckTemp->CheckBase Yes Sol_Temp Increase temperature (80-120 °C). Consider microwave irradiation. CheckTemp->Sol_Temp No CheckDegas Is the system properly degassed? CheckBase->CheckDegas Yes Sol_Base Screen stronger bases (K₃PO₄, Cs₂CO₃). CheckBase->Sol_Base No Sol_Degas Thoroughly degas solvents and maintain inert atmosphere. CheckDegas->Sol_Degas No Success Reaction Optimized CheckDegas->Success Yes Sol_Catalyst->CheckTemp Sol_Temp->CheckBase Sol_Base->CheckDegas Sol_Degas->Success

Caption: A troubleshooting workflow for optimizing Suzuki coupling reactions.

References

Technical Support Center: Overcoming the Low Reactivity of the C-Cl Bond in 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of the C-Cl bond in 2-chloro-4-phenylpyrimidine during synthetic experiments. Below are troubleshooting guides and frequently asked questions to address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in this compound generally unreactive in standard cross-coupling reactions?

The carbon-chlorine bond in this compound exhibits lower reactivity compared to its bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions. This is due to the stronger bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step to the palladium catalyst more challenging and often the rate-limiting step of the catalytic cycle.[1][2] The electron-deficient nature of the pyrimidine ring does provide some activation, but specialized conditions are typically required to achieve efficient coupling.[1]

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.

  • Inefficient Oxidative Addition: The strength of the C-Cl bond can hinder the initial oxidative addition step.

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling of the coupling partners are common side reactions that consume starting materials and reduce the yield of the desired product.[3][4]

To troubleshoot, consider the following:

  • Optimize the Catalyst System: Employ highly active catalyst systems. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can promote the oxidative addition step and stabilize the catalyst.[3]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) is frequently effective in challenging couplings.[3]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy for the C-Cl bond cleavage.[3] Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[4][5]

  • Ensure Anhydrous and Oxygen-Free Conditions: Thoroughly degas the reaction mixture to prevent catalyst oxidation and protodeboronation.[3]

Q3: I am observing significant amounts of homocoupling and protodeboronation byproducts. How can I minimize these?

  • Protodeboronation: This side reaction is often promoted by high temperatures and certain bases.[4] Using fresh, high-purity boronic acid or switching to a boronic ester (e.g., pinacol ester) or trifluoroborate salt can mitigate this issue.[3]

  • Homocoupling: This can be reduced by ensuring the reaction is thoroughly degassed and by using an efficient precatalyst system to maintain the active Pd(0) state.[3] Adding the aryl halide in a slight excess can also help.[4]

Q4: Can I use this compound in Buchwald-Hartwig amination reactions? What are the key considerations?

Yes, Buchwald-Hartwig amination can be performed on this compound. However, due to the low reactivity of the C-Cl bond, this transformation often requires more forcing conditions than with aryl bromides or iodides.[6][7] Key considerations include:

  • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for facilitating the catalytic cycle.[7]

  • Strong Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.

  • Higher Temperatures: Elevated temperatures are often necessary to drive the reaction to completion.

Q5: Is Nucleophilic Aromatic Substitution (SNAr) a viable alternative to cross-coupling for functionalizing the 2-position?

Nucleophilic aromatic substitution (SNAr) can be an effective method for introducing nucleophiles at the 2-position of the pyrimidine ring. The electron-withdrawing nature of the pyrimidine nitrogens activates the ring towards nucleophilic attack. Generally, in 2,4-dichloropyrimidines, substitution is favored at the 4-position.[8][9][10] However, the presence of the phenyl group at the 4-position in this compound may influence the regioselectivity. The success of SNAr will depend on the nucleophilicity of the incoming nucleophile and the reaction conditions. Heating is often required to promote the reaction.[11]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst system.Switch to a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos).[3]
Insufficiently strong base.Screen stronger bases like K₃PO₄ or Cs₂CO₃.[2][3]
Low reaction temperature.Increase the reaction temperature or use microwave irradiation.[3][5]
Significant Protodeboronation Presence of water or protic impurities.Use anhydrous solvents and reagents.
High temperature or unsuitable base.Lower the reaction temperature if possible and screen different bases.
Unstable boronic acid.Use the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt.[3]
Prevalence of Homocoupling Presence of oxygen.Ensure the reaction mixture is thoroughly degassed.[3]
Inefficient reduction of Pd(II) precatalyst.Use a Pd(0) source or a highly efficient precatalyst system.[3]
Buchwald-Hartwig Amination
Problem Potential Cause Troubleshooting Steps
Reaction Stalls/Incomplete Conversion Catalyst inhibition by the amine or pyrimidine nitrogen.Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to shield the metal center.
C-Cl bond is not being activated.Increase the reaction temperature. Consider using a more active palladium precatalyst.
Side Product Formation Base-mediated decomposition of starting materials or products.Screen alternative strong, non-nucleophilic bases (e.g., LHMDS, K₃PO₄).

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: To a microwave reaction vial, add this compound (1 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2-3 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

  • Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, DMF, or a mixture with water.[5]

  • Degassing: Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes).[5][12]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1 equiv.) and the amine (1.1-1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat the mixture with stirring at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and quench with water or saturated aqueous ammonium chloride.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash column chromatography.

Data Presentation

Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine[4]
CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71Effective and commonly used for this substrate.
Pd₂(dba)₃-<5Inefficient without a suitable ligand.
Pd₂(dba)₃·CHCl₃-35Moderate yield, improved over Pd₂(dba)₃.

Note: This data is for 2,4-dichloropyrimidine and serves as a starting point for optimizing reactions with this compound.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_catalyst Is the catalyst system highly active? (e.g., with Buchwald ligands) start->check_catalyst optimize_catalyst Switch to a more active catalyst/ligand system (e.g., Pd/SPhos, Pd/XPhos) check_catalyst->optimize_catalyst No check_base Is the base strong enough? (e.g., K3PO4) check_catalyst->check_base Yes optimize_catalyst->check_base optimize_base Screen stronger bases (K3PO4, Cs2CO3) check_base->optimize_base No check_temp Is the reaction temperature adequate? check_base->check_temp Yes optimize_base->check_temp increase_temp Increase temperature or use microwave irradiation check_temp->increase_temp No side_reactions Are side reactions (protodeboronation, homocoupling) observed? check_temp->side_reactions Yes increase_temp->side_reactions address_side_reactions Use boronic esters, ensure degassing, optimize stoichiometry side_reactions->address_side_reactions Yes success Improved Yield side_reactions->success No address_side_reactions->success

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle cluster_reactants cluster_products Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Trans Transmetalation Complex OxAdd->Trans + Nu-M - M-Cl RedEl Reductive Elimination Complex Trans->RedEl RedEl->Pd0 Reductive Elimination Product Product (Ar-R) RedEl->Product ArX This compound (Ar-Cl) NuM Nucleophile (e.g., R-B(OH)2)

Caption: Key steps in a generalized palladium cross-coupling catalytic cycle.

References

preventing byproduct formation in 2-Chloro-4-phenylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Chloro-4-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the chlorination of a 4-phenylpyrimidin-2-ol (also known as 2-hydroxy-4-phenylpyrimidine) intermediate. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] The reaction may be conducted neat (using excess POCl₃ as the solvent) or in the presence of a high-boiling solvent.[1][3] The addition of a base, like pyridine or triethylamine, can be used to catalyze the reaction.[1][4]

Q2: What are the primary byproducts to anticipate in this synthesis?

A2: The most common impurity is the unreacted starting material, 4-phenylpyrimidin-2-ol, resulting from an incomplete reaction. Another significant byproduct can be the hydrolysis product of this compound, which reverts it to 4-phenylpyrimidin-2-ol. This occurs if moisture is present during the reaction or workup.[1] In some cases, especially at elevated temperatures, the formation of dark, tarry decomposition products can also be observed.[1]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the chlorination reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (4-phenylpyrimidin-2-ol) and the product (this compound). The disappearance of the starting material spot is a good indicator of reaction completion.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete Reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition of Product: Excessive reaction temperature or prolonged reaction time can lead to the formation of tarry byproducts. 3. Hydrolysis of Product: Presence of moisture during the reaction or workup can hydrolyze the product back to the starting material. 4. Loss during Workup: The product may be lost during the extraction or purification steps.1. Increase the reaction time and/or temperature. Monitor the reaction progress using TLC until the starting material is consumed. 2. Reduce the reaction temperature. Consider using a milder chlorinating agent if decomposition persists. 3. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Quench the reaction mixture carefully in ice-water to minimize hydrolysis. 4. Ensure the pH is appropriate during aqueous workup and perform multiple extractions with a suitable organic solvent.
Product is Contaminated with Starting Material 1. Insufficient Chlorinating Agent: The amount of POCl₃ used may not be enough to convert all the starting material. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Low Reaction Temperature: The activation energy for the reaction may not have been reached.1. Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents if a solvent is used). If using POCl₃ as the solvent, ensure a sufficient excess is present. 2. Increase the reaction time and monitor by TLC. 3. Increase the reaction temperature to reflux.
Formation of Dark, Tarry Byproducts 1. Reaction Temperature is Too High: Excessive heat can cause decomposition of the starting material or product. 2. Presence of Impurities: Impurities in the starting material can lead to side reactions and polymerization.1. Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider adding a catalyst like triethylamine or N,N-diethylaniline. 2. Ensure the starting 4-phenylpyrimidin-2-ol is of high purity. Recrystallize if necessary before the chlorination step.
Difficulty in Isolating the Product 1. Improper Quenching: The reaction of excess POCl₃ with water is highly exothermic and can be difficult to control, potentially leading to product degradation. 2. Incorrect pH during Workup: The product's solubility in the aqueous and organic phases is pH-dependent.1. Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring in a fume hood. 2. Adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extraction to ensure the product is in the organic phase.

Experimental Protocols

Protocol 1: Chlorination using Phosphorus Oxychloride

This protocol is adapted from a procedure for a similar substrate and incorporates best practices for minimizing byproducts.[1][2]

Materials:

  • 4-phenylpyrimidin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (optional, as a catalyst)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 4-phenylpyrimidin-2-ol (1.0 eq).

  • Add phosphorus oxychloride (3-5 eq) to the flask. If desired, a catalytic amount of triethylamine (0.1-0.2 eq) can be added.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring in a fume hood.

  • Neutralize the aqueous solution to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or hexane.

Data Presentation

Chlorinating Agent Base/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
POCl₃NoneExcess POCl₃Reflux376[2]
POCl₃PyridineNone1402~91 (general)[3]
POCl₃TriethylamineNone105469.5 (for a similar substrate)[1]

Visualizations

Synthetic Workflow

G cluster_synthesis Synthesis of this compound start Start: 4-phenylpyrimidin-2-ol chlorination Chlorination with POCl3 (Optional: Add catalyst e.g., Triethylamine) start->chlorination reflux Reflux at 105-110°C for 3-5h chlorination->reflux workup Workup: 1. Quench in ice-water 2. Neutralize (pH 7-8) 3. Extraction reflux->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Reaction and Byproduct Formation

G cluster_reaction Reaction Pathways reactant 4-phenylpyrimidin-2-ol product This compound reactant->product + POCl3 (Desired Reaction) byproduct Unreacted Starting Material reactant->byproduct Incomplete Reaction hydrolysis_product Hydrolysis Product (4-phenylpyrimidin-2-ol) product->hydrolysis_product + H2O (Side Reaction)

Caption: Desired reaction and common side reactions.

Troubleshooting Logic

G start Analyze Crude Product low_yield Low Yield? start->low_yield sm_present Starting Material Present? low_yield->sm_present Yes ok Purify Product low_yield->ok No tar_present Tarry Byproducts? sm_present->tar_present No solution2 Increase Temp/Time Add More POCl3 sm_present->solution2 Yes solution1 Increase Temp/Time Ensure Anhydrous Conditions tar_present->solution1 No solution3 Decrease Temperature Purify Starting Material tar_present->solution3 Yes

References

Technical Support Center: Troubleshooting Regioselectivity in Reactions with Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues related to regioselectivity in reactions involving substituted pyrimidines. Below, you will find detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), comprehensive experimental protocols, and supporting data to guide your synthetic strategies.

Troubleshooting Guides

This section addresses specific problems you may encounter during the functionalization of substituted pyrimidines.

Issue 1: Poor or Unexpected Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction on a 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 substituted products, with the C4 isomer being the major one. How can I favor substitution at the C2 position?

Answer: This is a common challenge. The C4 position of 2,4-dichloropyrimidines is generally more electrophilic and thus more susceptible to nucleophilic attack.[1][2] This preference is due to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[2] To favor substitution at the C2 position, you can employ the following strategies:

  • Introduce an Electron-Donating Group (EDG) at the C6 Position: The presence of an EDG, such as a methoxy (-OMe) or methylamino (-NHMe) group, can alter the electronic distribution of the pyrimidine ring. This change can make the C2 position more electrophilic and, therefore, more reactive towards nucleophiles.[2]

  • Consider the Nucleophile: In some cases, the nature of the nucleophile can influence the regioselectivity. For instance, tertiary amines have been shown to favor C2 substitution on 5-nitropyrimidines.

  • Computational Modeling: Before heading to the lab, consider performing quantum mechanical (QM) calculations. Analyzing the Lowest Unoccupied Molecular Orbital (LUMO) and the transition state energies can provide valuable insights into the expected regioselectivity.[2][3] A smaller energy gap between the LUMO and LUMO+1 may indicate that both orbitals need to be considered.[3]

Question: I am attempting a nucleophilic substitution on a pyrimidine with a bulky substituent at the C5 position, and the reaction is sluggish and non-selective. What could be the issue?

Answer: Steric hindrance from a bulky substituent at the C5 position can significantly impact the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines, potentially affecting the C4/C2 selectivity.[3] Here’s how to troubleshoot this:

  • Change the Nucleophile: A smaller, less sterically demanding nucleophile might be able to access the desired position more easily.

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier imposed by steric hindrance. However, monitor the reaction closely for potential side product formation.

  • Alternative Synthetic Route: If direct substitution is proving difficult, consider a different synthetic strategy. For example, it might be possible to introduce the desired functionality before creating the pyrimidine ring or to use a different precursor that avoids the sterically hindered substitution step.

Issue 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling on a 2,4-dichloropyrimidine and obtaining a mixture of mono-arylated products at C2 and C4. How can I achieve selective mono-arylation at the C4 position?

Answer: The C4 position is generally more reactive in Suzuki-Miyaura couplings of 2,4-dichloropyrimidines due to the favored oxidative addition of palladium into the C4-chlorine bond.[4][5] To enhance C4 selectivity, consider the following:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For example, Pd(PPh₃)₄ has been shown to be effective for C4-selective mono-arylation.[6]

  • Reaction Conditions: Microwave-assisted protocols can be highly efficient for achieving C4 selectivity with short reaction times and low catalyst loading.[5][6] Optimizing the solvent system is also critical; for instance, alcoholic solvent mixtures have been found to enhance reactivity in some cases.[4]

  • Exploit Halogen Reactivity: If you are working with a mixed dihalopyrimidine (e.g., 2-chloro-4-bromopyrimidine), the coupling will preferentially occur at the carbon bearing the more reactive halogen (in this case, bromine at C4).[6]

Question: My Stille coupling reaction on a 5-bromo-2,4-dichloropyrimidine is not proceeding as expected. Which position is the most reactive?

Answer: In the case of 5-bromo-2,4-dichloropyrimidine, the order of reactivity for Stille coupling is generally C4 > C5 > C2.[1] The 4-chloro substituent is the most readily replaced, followed by the 5-bromo, and finally the 2-chloro substituent.[1] To achieve regioselective coupling, you can carefully control the reaction conditions:

  • Milder Conditions for C4 Selectivity: Using a more reactive organotin reagent under milder conditions can favor substitution at the C4 position.[1]

  • Stepwise Functionalization: You can perform a stepwise functionalization by first reacting the C4 position under mild conditions, and then using more forcing conditions to react at the C5 or C2 positions.

Issue 3: Unpredictable Outcomes in Electrophilic Aromatic Substitution

Question: I am trying to halogenate a substituted pyrimidine, but the reaction is giving me a mixture of isomers. How can I control the regioselectivity?

Answer: Direct electrophilic halogenation of pyrimidines can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack.[7] When the reaction does occur, it typically favors the C5 position, which is the least electron-deficient.[7] However, the directing effects of existing substituents play a major role:

  • Electron-Donating Groups (EDGs): Substituents like -NH₂ and -OH are activating and ortho-, para-directing. The final regioselectivity will be a balance between the directing effect of the substituent and the inherent preference for C5 substitution.

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂ are deactivating and meta-directing, which generally reinforces substitution at the C5 position.

  • Activating the Pyrimidine Ring: To improve reactivity and selectivity, you can convert the pyrimidine to its N-oxide. This makes the ring more susceptible to electrophilic attack, often with high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that govern regioselectivity in reactions with substituted pyrimidines?

A1: The regioselectivity is primarily governed by a combination of electronic effects, steric effects, and reaction conditions.

  • Electronic Effects: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack at the C2, C4, and C6 positions.[8] The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of the most electrophilic sites.[2]

  • Steric Hindrance: Bulky substituents can block access to adjacent positions, thereby directing incoming reagents to less hindered sites.[3]

  • Reaction Conditions: The choice of solvent, temperature, catalyst, and base can significantly influence the regiochemical outcome of a reaction.

Q2: How can I predict the regioselectivity of a reaction on a novel substituted pyrimidine?

A2: While general principles can provide guidance, computational chemistry is a powerful tool for predicting regioselectivity.[2] Quantum mechanical calculations can be used to determine the electron density at different positions on the ring and to model the transition states of possible reaction pathways. The pathway with the lower activation energy is likely to be the favored one.

Q3: Are there any general trends for the reactivity of different positions on the pyrimidine ring?

A3: Yes, for nucleophilic aromatic substitution on an unsubstituted pyrimidine ring, the general order of reactivity is C4(6) > C2 >> C5. For electrophilic aromatic substitution, the C5 position is the most reactive due to it being the least electron-deficient.[7] However, these trends can be significantly altered by the presence of substituents.

Q4: My reaction is not proceeding at all. What are some general troubleshooting steps?

A4: If your reaction is sluggish or not working, consider the following:

  • Purity of Reagents: Ensure that your starting materials and reagents are pure and dry, as impurities can inhibit the reaction.

  • Catalyst Activity: If you are using a catalyst, ensure that it is active. Some catalysts may require activation or may degrade over time.

  • Reaction Conditions: You may need to adjust the temperature, reaction time, or solvent. Monitoring the reaction by TLC or LC-MS can help you determine the optimal conditions.

  • Alternative Reagents: If a particular nucleophile or electrophile is unreactive, consider using a more reactive alternative.

Data Presentation

The following tables summarize quantitative data on the regioselectivity of common reactions with substituted pyrimidines.

Table 1: Regioselectivity of Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines

5-SubstituentNucleophileConditionsC4:C2 RatioReference
-HPiperidineEtOH, reflux>95:5[8]
-NO₂DiethylamineCHCl₃, 40°C9:1 to 19:1[9]
-NO₂TriethylamineCH₂Cl₂, rt>95% C2[9]
-Si(CH₃)₃Various-C2 selective[3]

Table 2: Regioselectivity of Suzuki-Miyaura Coupling of Dihalopyrimidines

Pyrimidine SubstrateArylboronic AcidCatalyst/LigandConditionsMajor ProductReference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄1,4-dioxane/H₂O, MW, 100°C, 15 min4-Phenyl-2-chloropyrimidine[5][6]
4,6-DichloropyrimidineVariousPd(PPh₃)₄Toluene/H₂O, Na₂CO₃, 80°CMono-arylated at C4[6]
2-Chloro-4-iodopyrimidineVariousPd(OAc)₂/SPhosTHF, K₃PO₄, 80°CCoupling at C4[6]

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[6]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Flush the vial with argon.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.

  • After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine[9]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in dichloromethane.

  • Add triethylamine (2.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-nitro-N,N-diethylpyrimidin-2-amine.

Visualizations

Logical Workflow for Troubleshooting Poor Regioselectivity

troubleshooting_workflow start Poor Regioselectivity Observed reaction_type Identify Reaction Type start->reaction_type snar S-N-Ar reaction_type->snar S-N-Ar cross_coupling Cross-Coupling reaction_type->cross_coupling Cross-Coupling electrophilic Electrophilic Substitution reaction_type->electrophilic Electrophilic Sub. check_electronics Analyze Electronic Effects (Substituent, LUMO) snar->check_electronics optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Base, Catalyst) cross_coupling->optimize_conditions electrophilic->check_electronics check_sterics Evaluate Steric Hindrance check_electronics->check_sterics check_sterics->optimize_conditions change_reagents Change Reagents (Nucleophile, Electrophile, Ligand) optimize_conditions->change_reagents end Desired Regioselectivity Achieved optimize_conditions->end Successful redesign_route Redesign Synthetic Route change_reagents->redesign_route If still unsuccessful change_reagents->end Successful redesign_route->end

Caption: A logical troubleshooting guide for addressing poor regioselectivity.

Factors Influencing Regioselectivity in SNAr on 2,4-Dichloropyrimidines

snar_factors regioselectivity Regioselectivity (C2 vs. C4) electronics Electronic Effects regioselectivity->electronics sterics Steric Hindrance regioselectivity->sterics conditions Reaction Conditions regioselectivity->conditions substituents Substituents (EDG/EWG) electronics->substituents lumo LUMO Distribution electronics->lumo nucleophile_size Nucleophile Size sterics->nucleophile_size c5_substituent Bulky C5-Substituent sterics->c5_substituent solvent Solvent conditions->solvent temperature Temperature conditions->temperature base Base conditions->base

Caption: Key factors influencing S-N-Ar regioselectivity.

General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)2 pd_r_rprime R-Pd(II)-R' L_n transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Scaling Up 2-Chloro-4-phenylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Chloro-4-phenylpyrimidine, with a focus on scaling up from the laboratory to a pilot plant.

Troubleshooting Guides

Guide 1: Synthesis of 4-Phenylpyrimidin-2-ol via Condensation

The initial step in one common synthetic route to this compound is the condensation of a phenyl-substituted three-carbon synthon with urea or a related N-C-N fragment.

Common Issues and Solutions:

Issue Code Problem Potential Causes Troubleshooting Steps & Optimization
CON-001 Low Yield of 4-Phenylpyrimidin-2-ol - Incomplete reaction. - Side reactions, such as self-condensation of the carbonyl compound. - Suboptimal reaction temperature.- Monitor Reaction Progress: Use TLC or HPLC to ensure the reaction has gone to completion. - Optimize Temperature: Experiment with a range of temperatures. While higher temperatures can increase reaction rate, they may also promote side reactions. - Choice of Base: The strength and stoichiometry of the base (e.g., sodium ethoxide) are critical. An excess of a strong base can favor side reactions.
CON-002 Formation of Impurities - Presence of moisture in reactants or solvents. - Air sensitivity of intermediates.- Anhydrous Conditions: Ensure all reactants and solvents are thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
CON-003 Difficult Product Isolation - Product is highly soluble in the reaction solvent. - Formation of emulsions during workup.- Solvent Selection: Choose a solvent in which the product has lower solubility at cooler temperatures to facilitate precipitation. - Workup Modification: If emulsions form, try adding brine or filtering through a pad of celite.
Guide 2: Chlorination of 4-Phenylpyrimidin-2-ol with POCl₃

The conversion of 4-Phenylpyrimidin-2-ol to this compound is a critical step, often employing phosphorus oxychloride (POCl₃).

Common Issues and Solutions:

Issue Code Problem Potential Causes Troubleshooting Steps & Optimization
CHL-001 Incomplete Chlorination - Insufficient amount of POCl₃. - Reaction temperature is too low. - Poor quality of POCl₃.- Stoichiometry: While excess POCl₃ is common in lab-scale reactions, for pilot-scale, consider using a stoichiometric amount with a base like pyridine in a sealed reactor to improve efficiency and reduce waste.[1] - Temperature Control: Maintain a consistent and appropriate reaction temperature, typically refluxing POCl₃. - Reagent Quality: Use fresh, high-quality POCl₃. The addition of PCl₅ can sometimes promote the reaction.[2]
CHL-002 Uncontrolled Exothermic Reaction - Rapid addition of reagents. - Inadequate cooling.- Controlled Addition: Add POCl₃ dropwise to the cooled starting material with vigorous stirring. - Efficient Cooling: Equip the reactor with an efficient cooling system. For large-scale operations, consider a continuous-flow reactor for better temperature control.
CHL-003 Hazardous Quenching - Quenching excess POCl₃ with water or ice too quickly can lead to a violent, delayed exotherm due to the formation of metastable intermediates.[3]- Reverse Quench: Slowly add the reaction mixture to a well-stirred, cooled (0-5°C) aqueous solution of a base like sodium bicarbonate.[3] - In-situ Monitoring: For large-scale quenching, use in-situ Raman spectroscopy to ensure the complete hydrolysis of POCl₃ and its intermediates.[3]
CHL-004 Product Contamination with Phosphorus Compounds - Incomplete removal of excess POCl₃. - Incomplete hydrolysis of phosphorus byproducts.- Thorough Workup: After quenching, ensure the pH is adjusted to be slightly basic (pH 8-9) to facilitate the removal of acidic phosphorus species. - Extraction and Washing: Perform multiple extractions with a suitable organic solvent and wash the combined organic layers with brine.
Guide 3: Synthesis via Suzuki-Miyaura Cross-Coupling

An alternative route involves the Suzuki-Miyaura coupling of a dihalopyrimidine (e.g., 2,4-dichloropyrimidine) with phenylboronic acid.

Common Issues and Solutions:

Issue Code Problem Potential Causes Troubleshooting Steps & Optimization
SUZ-001 Low Yield of Coupled Product - Catalyst deactivation. - Suboptimal base or solvent. - Protodeborylation of the boronic acid.- Catalyst and Ligand Selection: For less reactive chloro-substrates, consider using highly active catalyst systems with electron-rich and bulky phosphine ligands. - Base Optimization: Use a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to minimize protodeborylation. - Solvent System: Carefully control the amount of water in the solvent system (e.g., dioxane/water). Anhydrous conditions may be beneficial if compatible with the reaction.
SUZ-002 Protodeborylation of Phenylboronic Acid - Presence of excess water. - High reaction temperature. - Strong base.- Control Water Content: Use a carefully controlled amount of water or consider anhydrous conditions. - Temperature Management: Run the reaction at the lowest effective temperature to slow the rate of protodeborylation. - Weaker Base: Employ weaker bases to reduce the rate of this side reaction.
SUZ-003 Formation of Homocoupled Byproducts - Inefficient cross-coupling. - Oxygen contamination.- Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) to prevent oxidative homocoupling. - Optimized Conditions: Fine-tune the reaction parameters (catalyst, ligand, base, solvent, temperature) to favor the cross-coupling pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the chlorination of 4-phenylpyrimidin-2-ol with POCl₃?

A1: The primary safety concerns are the highly exothermic nature of the reaction and the hazardous quenching of excess POCl₃. Rapid addition of POCl₃ or inadequate cooling can lead to a runaway reaction. Quenching with water can be violently exothermic, especially if metastable intermediates have formed.[3] A controlled "reverse quench" is recommended for pilot-scale operations.

Q2: My Suzuki-Miyaura coupling of 2,4-dichloropyrimidine with phenylboronic acid is giving a low yield of the desired this compound. What is the likely cause?

A2: Low yields in this reaction are often due to the lower reactivity of the chloride substrate and a competing side reaction called protodeborylation of the phenylboronic acid. To improve the yield, consider using a more active palladium catalyst with specialized ligands, a weaker base to disfavor protodeborylation, and carefully controlling the reaction temperature and water content in your solvent system.

Q3: During the initial condensation step to form 4-phenylpyrimidin-2-ol, I am observing a significant amount of a yellow, fluorescent byproduct. What is this and how can I avoid it?

A3: While more common in the Biginelli reaction, the formation of a Hantzsch-type 1,4-dihydropyridine byproduct can occur, especially at higher temperatures where urea might decompose to ammonia. This happens when two equivalents of the β-ketoester (if used) react with the aldehyde and ammonia. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.

Q4: How can I reduce the environmental impact of using POCl₃ in a pilot plant setting?

A4: To minimize the environmental impact, move away from using a large excess of POCl₃ as the solvent. A more sustainable approach is to use an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor under solvent-free conditions.[1] This method often gives high yields and simplifies the workup, reducing waste.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylpyrimidin-2-ol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.

  • Reagent Addition: To the sodium ethoxide solution, add a phenyl-substituted β-ketoester or a similar three-carbon synthon, followed by the addition of urea.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or HPLC until the starting materials are consumed.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Isolation: Remove the solvent under reduced pressure and purify the residue by recrystallization to obtain 4-phenylpyrimidin-2-ol.

Protocol 2: Chlorination of 4-Phenylpyrimidin-2-ol

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, place 4-phenylpyrimidin-2-ol.

  • Reagent Addition: Cool the reactor in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring, maintaining the internal temperature below 20°C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup (Reverse Quench): Cool the reaction mixture to room temperature. In a separate vessel, prepare a well-stirred, cooled (0-5°C) aqueous solution of sodium bicarbonate. Slowly and carefully add the reaction mixture to the bicarbonate solution.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the organic extract under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow_condensation start Start setup Reaction Setup (NaOEt in EtOH) start->setup add_reagents Add Phenyl-β-ketoester and Urea setup->add_reagents reflux Heat to Reflux (Monitor by TLC/HPLC) add_reagents->reflux cool Cool to RT reflux->cool neutralize Neutralize with Acid cool->neutralize isolate Isolate Product (Recrystallization) neutralize->isolate end 4-Phenylpyrimidin-2-ol isolate->end

Caption: Workflow for the synthesis of 4-Phenylpyrimidin-2-ol.

troubleshooting_chlorination decision decision issue issue start Start Chlorination with POCl3 check_completion Monitor Reaction (TLC/HPLC) start->check_completion is_complete Reaction Complete? check_completion->is_complete incomplete Issue: Incomplete Reaction (CHL-001) is_complete->incomplete No quench Perform Reverse Quench is_complete->quench Yes optimize Optimize: - Temp - POCl3 Stoichiometry - Reagent Quality incomplete->optimize optimize->start check_exotherm Monitor Quench Temperature quench->check_exotherm exotherm Uncontrolled Exotherm? (CHL-002/003) check_exotherm->exotherm exotherm_issue Issue: Hazardous Condition exotherm->exotherm_issue Yes workup Workup & Extraction exotherm->workup No slow_addition Slow Addition Rate & Ensure Cooling exotherm_issue->slow_addition slow_addition->quench check_purity Check Purity (NMR/LC-MS) workup->check_purity is_pure Pure Product? check_purity->is_pure impure Issue: Phosphorus Contamination (CHL-004) is_pure->impure No end Pure this compound is_pure->end Yes repurify Optimize Workup: - pH Adjustment - Extra Washes impure->repurify repurify->workup

Caption: Troubleshooting workflow for the chlorination step.

References

Technical Support Center: Temperature Control in Exothermic Reactions of 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing temperature control during the exothermic synthesis of 2-Chloro-4-phenylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound, particularly regarding its exothermic nature?

A1: The primary safety concern is the potential for a thermal runaway reaction. This is a dangerous situation where the rate of the exothermic reaction increases uncontrollably, leading to a rapid rise in temperature and pressure within the reactor.[1] This can result in vessel rupture, explosions, and the release of hazardous materials. The reagents often used in this synthesis, such as phosphorus oxychloride (POCl₃), are also corrosive and can react violently with water, posing additional risks.[1]

Q2: How can I predict the potential for a thermal runaway in my synthesis of this compound?

A2: A thorough thermal hazard assessment is crucial before attempting the synthesis, especially for scale-up.[1] Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are essential for determining the heat of reaction, the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR).[1] This data is vital for safe process design and scale-up.

Q3: What are the general strategies to mitigate exothermic reactions during the synthesis of this compound?

A3: Several strategies can be employed to manage the heat generated during the reaction:

  • Semi-batch or Continuous Feeding: Gradually adding one of the reactants (e.g., the chlorinating agent) helps to control the rate of heat generation.[1]

  • Dilution: Using an appropriate solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat produced.[1]

  • Efficient Cooling: Ensure the reactor is equipped with a cooling system that has sufficient capacity to remove the heat generated by the reaction.[1]

  • Lower Reaction Temperature: If the reaction kinetics allow, operating at a lower temperature can significantly reduce the rate of heat evolution.[1]

Q4: Which specific steps in the synthesis of this compound are likely to be the most exothermic?

A4: The chlorination step, where a hydroxyl group on the pyrimidine ring is replaced by a chlorine atom using a reagent like phosphorus oxychloride (POCl₃), is typically the most exothermic part of the synthesis. The quenching of excess POCl₃ with water is also a highly exothermic and potentially hazardous step that requires careful control.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Rapid and Uncontrolled Temperature Increase

  • Possible Causes:

    • The rate of addition of the chlorinating agent is too fast.

    • Inadequate cooling capacity or malfunction of the cooling system.

    • Poor agitation leading to localized hot spots.

  • Solutions:

    • Immediately stop the addition of the reagent.

    • Increase the cooling to its maximum capacity.

    • Ensure vigorous and efficient stirring to improve heat transfer.

    • If the temperature continues to rise, prepare for an emergency quench by adding a pre-determined and tested quenching agent.

Issue 2: Low Yield and Incomplete Reaction

  • Possible Causes:

    • Reaction temperature is too low, slowing down the reaction rate.

    • Insufficient amount of chlorinating agent.

    • Decomposition of the product or starting material at the reaction temperature.

  • Solutions:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

    • If the reaction is sluggish, consider a modest increase in temperature while carefully monitoring the exotherm.

    • Ensure the stoichiometry of the reagents is correct.

Issue 3: Formation of Impurities

  • Possible Causes:

    • Side reactions occurring at elevated temperatures.

    • Over-chlorination of the pyrimidine ring.

  • Solutions:

    • Optimize the reaction temperature to minimize side reactions. Lowering the temperature can often improve selectivity.[3]

    • Carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination.

Quantitative Data

Reaction TypeReagentTypical Heat of Reaction (ΔHr)Notes
Chlorination of HydroxypyrimidinePOCl₃-150 to -350 kJ/molHighly exothermic. The actual value depends on the specific substrate and reaction conditions.
Quenching of POCl₃Water-200 to -400 kJ/molExtremely exothermic and can be violent if not controlled.

Disclaimer: This data is for estimation purposes only. It is crucial to perform calorimetric studies for the specific reaction conditions being used.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound, with a strong emphasis on temperature control. This protocol is based on the chlorination of similar hydroxypyrimidine precursors.[2]

Materials:

  • 4-Phenyl-2(1H)-pyrimidinone

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (or another suitable base)

  • Inert solvent (e.g., toluene, acetonitrile)

  • Ice

  • Saturated sodium bicarbonate solution

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and addition funnel.

  • Circulating cooling bath.

Procedure:

  • Reactor Setup:

    • Set up the jacketed reactor and ensure all equipment is dry.

    • Connect the reactor jacket to the circulating cooling bath and set the initial temperature to 0 °C.

  • Charging the Reactor:

    • Charge the reactor with 4-Phenyl-2(1H)-pyrimidinone and the inert solvent.

    • Begin stirring to form a slurry.

  • Addition of Base:

    • Slowly add pyridine to the reactor while maintaining the temperature at 0-5 °C.

  • Addition of Chlorinating Agent:

    • Slowly add phosphorus oxychloride (POCl₃) dropwise via the addition funnel over a period of 1-2 hours.

    • CRITICAL STEP: Carefully monitor the internal temperature throughout the addition. The rate of addition should be adjusted to maintain the temperature below 10 °C. If a significant exotherm is observed, stop the addition and allow the temperature to stabilize before resuming at a slower rate.

  • Reaction:

    • After the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., 80-100 °C) and hold for the required reaction time. Monitor the reaction by TLC or LC-MS.

  • Quenching:

    • Cool the reaction mixture back down to 0-5 °C.

    • CRITICAL STEP: In a separate vessel, prepare a mixture of crushed ice and water. Very slowly and carefully, transfer the reaction mixture to the ice-water mixture with vigorous stirring. This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

  • Workup:

    • Neutralize the quenched mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Experimental Workflow for Synthesis of this compound

experimental_workflow A Reactor Setup (Jacketed Reactor, 0°C) B Charge Reactor (4-Phenyl-2(1H)-pyrimidinone + Solvent) A->B C Slow Addition of Base (Pyridine, Maintain 0-5°C) B->C D Slow Dropwise Addition of POCl3 (Maintain < 10°C) C->D E Reaction at Elevated Temperature (e.g., 80-100°C) D->E F Cool Reaction to 0-5°C E->F G Controlled Quenching (Slow addition to ice-water) F->G H Neutralization & Workup G->H I Purification H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Temperature Excursions

troubleshooting_workflow start Temperature Rises Rapidly stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling check_agitation Verify Agitation max_cooling->check_agitation temp_stabilized Temperature Stabilized? check_agitation->temp_stabilized resume_slowly Resume Addition at a Slower Rate temp_stabilized->resume_slowly Yes emergency_quench Initiate Emergency Quench Protocol temp_stabilized->emergency_quench No end Process Under Control resume_slowly->end

Caption: Troubleshooting guide for managing temperature excursions.

References

analytical methods for detecting impurities in 2-Chloro-4-phenylpyrimidine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-Chloro-4-phenylpyrimidine samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common and recommended techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] HPLC is well-suited for non-volatile and thermally labile compounds, making it ideal for purity assessment and assay determination.[3] GC-MS is excellent for identifying volatile impurities, such as residual solvents.[1] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[4][5]

Q2: What are the potential impurities I should expect in my this compound sample?

A2: Impurities can originate from various sources, including the synthesis process, degradation, and storage.[6] For this compound, potential impurities include:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors from the synthesis.

    • Intermediates: Compounds formed during the synthesis that are not fully converted to the final product.

    • Byproducts: These can include isomers, such as 4-chloro-2-phenylpyrimidine, and di-substituted pyrimidines, which may form due to the reactive nature of the chlorine atoms on the pyrimidine ring.[7]

  • Degradation Products: These are formed when the drug substance is exposed to stress conditions like acid, base, heat, light, or oxidizing agents.[8][9] Hydrolysis of the chloro group to a hydroxyl group is a potential degradation pathway.

  • Residual Solvents: Volatile organic compounds used during the manufacturing process.[1]

Q3: I am not seeing good separation of my main peak and impurities in HPLC. What should I do?

A3: Poor separation in HPLC can be due to several factors. Here are some troubleshooting steps:

  • Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile) and aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the resolution of early-eluting peaks.

  • pH of the Mobile Phase: The pH of the buffer can affect the retention time and peak shape of ionizable compounds. Experiment with slight adjustments to the pH.

  • Column Choice: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a cyano column, which can offer different selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve separation, although it will increase the run time.

  • Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40°C) can improve efficiency and peak shape.

Q4: My HPLC system pressure is fluctuating. What could be the cause?

A4: Pressure fluctuations are often indicative of a problem with the pump or air in the system.[10]

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Degas the Mobile Phase: Ensure your mobile phase is properly degassed, as dissolved gases can form bubbles in the pump.

  • Prime the Pump: Air may be trapped in the pump heads. Follow your HPLC system's priming procedure to remove any air bubbles.

  • Check Valves: A faulty check valve may need cleaning or replacement.

Q5: How do I perform a forced degradation study for this compound?

A5: Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.[8][9] The sample is typically subjected to the following stress conditions:

  • Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 M HCl) at room temperature or slightly elevated temperature.

  • Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 M NaOH) at room temperature.

  • Oxidation: Expose the sample to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Expose the solid sample to dry heat (e.g., 70-80°C).

  • Photolytic Stress: Expose the sample to UV and visible light.

The goal is to achieve a modest level of degradation, typically 5-20%.[8] The resulting samples are then analyzed by a suitable technique like HPLC to separate the parent drug from the degradation products.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause Suggested Solution
No Peaks - No injection made- Detector lamp off- Incorrect detector wavelength- Mobile phase flow issue- Verify injection volume and syringe placement.- Ensure detector lamp is on and has not reached the end of its life.- Check that the detector is set to an appropriate wavelength for this compound (a starting point is 254 nm).- Check mobile phase levels and ensure the pump is delivering flow.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from a previous injection- Use fresh, high-purity solvents and flush the injector.- Run a blank gradient after a high-concentration sample.
Peak Tailing - Column overload- Secondary interactions with the stationary phase- Column deterioration- Dilute the sample.- Adjust mobile phase pH or use a different column type (e.g., end-capped C18).- Replace the column.
Split Peaks - Clogged frit or column inlet- Sample solvent incompatible with mobile phase- Reverse flush the column (if recommended by the manufacturer) or replace the frit.- Dissolve the sample in the mobile phase or a weaker solvent.
GC-MS Method Troubleshooting
Problem Possible Cause Suggested Solution
Poor Sensitivity - Leak in the system- Dirty ion source- Incorrect injection parameters- Perform a leak check.- Clean the ion source according to the manufacturer's instructions.- Optimize injection temperature and split ratio.
Peak Broadening - Column contamination- Incorrect flow rate- Injection port temperature too low- Bake out the column or trim the inlet.- Verify and adjust the carrier gas flow rate.- Increase the injection port temperature.
Noisy Baseline - Column bleed- Contaminated carrier gas- Septum bleed- Condition the column.- Use a high-purity carrier gas with a purifier.- Use a high-quality, low-bleed septum and replace it regularly.
Mass Spectral Issues - Air leak- Ion source is dirty- Incorrect tuning- Check for leaks, especially around the injection port and column fittings.- Clean the ion source.- Re-tune the mass spectrometer.

Experimental Protocols

Representative HPLC-UV Method for Impurity Profiling

This method serves as a starting point and may require optimization for your specific sample and instrument.

  • Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a diluent of acetonitrile/water (50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Representative GC-MS Method for Volatile Impurities

This method is suitable for the analysis of residual solvents.

  • Instrumentation: A GC system with a Mass Selective Detector (MSD).

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • MSD Parameters:

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 35-350.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, DMF) at a concentration of approximately 50 mg/mL. A headspace sampling approach can also be employed for enhanced sensitivity.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Forced_Degradation Forced Degradation (Acid, Base, Heat, etc.) Sample->Forced_Degradation HPLC HPLC-UV/DAD Dissolution->HPLC Purity & Degradation GCMS GC-MS Dissolution->GCMS Residual Solvents Forced_Degradation->HPLC Stability Indicating Impurity_Detection Impurity Detection & Quantification HPLC->Impurity_Detection GCMS->Impurity_Detection Structure_Elucidation Structure Elucidation (if unknown) Impurity_Detection->Structure_Elucidation Troubleshooting_Logic Start Analytical Issue Encountered Check_System Check System Suitability (e.g., pressure, baseline) Start->Check_System System_OK System OK? Check_System->System_OK Check_Method Review Method Parameters (e.g., mobile phase, temp.) Method_OK Method Parameters Appropriate? Check_Method->Method_OK Check_Sample Examine Sample Preparation (e.g., concentration, solvent) Sample_OK Sample Prep Correct? Check_Sample->Sample_OK System_OK->Check_Method Yes Adjust_System Perform Maintenance (e.g., prime pump, change seals) System_OK->Adjust_System No Method_OK->Check_Sample Yes Adjust_Method Optimize Method (e.g., change gradient, column) Method_OK->Adjust_Method No Adjust_Sample Modify Sample Prep (e.g., dilute, change solvent) Sample_OK->Adjust_Sample No Resolved Issue Resolved Sample_OK->Resolved Yes Adjust_System->Check_System Adjust_Method->Check_System Adjust_Sample->Check_System

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of Phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of phenylpyrimidine derivatives, focusing on the structural elucidation of these important heterocyclic compounds. Due to the limited availability of public experimental NMR data for 2-Chloro-4-phenylpyrimidine, this guide will utilize the comprehensive ¹H and ¹³C NMR data of the structurally related compound, 2-(4-Chlorophenyl)pyridine, as a primary example for comparison and analysis.

Introduction

Phenylpyrimidine scaffolds are key components in a wide array of biologically active molecules and are of significant interest in medicinal chemistry and drug development. NMR spectroscopy is an indispensable tool for the structural verification and analysis of these compounds. This guide offers a detailed look at the expected NMR spectral features of such molecules, supported by experimental data from a close analog, and provides standardized protocols for data acquisition.

Comparative NMR Data Analysis

The following table summarizes the experimental ¹H and ¹³C NMR data for 2-(4-Chlorophenyl)pyridine, which serves as a valuable reference for predicting the spectral characteristics of this compound. The substitution pattern and electronic effects of the chlorine and phenyl groups in both molecules are expected to result in comparable chemical shifts and coupling patterns.

Table 1: ¹H and ¹³C NMR Data for 2-(4-Chlorophenyl)pyridine [1]

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ) ppm Coupling Constant (J) Hz Atom Chemical Shift (δ) ppm
8.70d, J = 4.4H-6' (Pyridine)156.1
7.95d, J = 8.8H-2, H-6 (Phenyl)149.7
7.80 – 7.66 (m)H-3', H-4' (Pyridine)137.7
7.45d, J = 8.8H-3, H-5 (Phenyl)136.8
7.30 – 7.21 (m)H-5' (Pyridine)135.0
128.9
128.1
122.3
120.3

Note: The assignments for the ¹³C NMR spectrum are predicted based on chemical shift theory and comparison with similar structures. 'm' denotes a multiplet, 'd' denotes a doublet.

Experimental Protocols

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds like this compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 20 ppm

  • Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Instrument: 101 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 240 ppm

  • Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and a conceptual workflow for its NMR analysis.

Caption: Chemical structure of this compound.

G cluster_workflow NMR Analysis Workflow start Sample Preparation nmr_acq 1H and 13C NMR Data Acquisition start->nmr_acq data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_proc->spec_analysis struc_elucid Structure Elucidation spec_analysis->struc_elucid

Caption: A generalized workflow for NMR-based structural analysis.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Chloro-4-phenylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrimidine derivatives have emerged as a promising scaffold due to their diverse pharmacological activities. This guide provides a comprehensive comparison of the biological activity of 2-chloro-4-phenylpyrimidine derivatives, offering insights into their potential as anticancer, antimicrobial, and antiviral agents, supported by experimental data and detailed protocols.

The this compound core represents a versatile starting point for the synthesis of a wide array of derivatives with significant biological potential. These compounds have been extensively studied for their ability to inhibit key cellular processes involved in the pathogenesis of various diseases. Their mechanism of action often involves the inhibition of specific enzymes, such as kinases, which are crucial regulators of cell signaling pathways.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives, including analogs of the this compound scaffold, against several cancer cell lines. For comparison, the activity of doxorubicin, a standard chemotherapeutic agent, is also included.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Derivative 1 (with 4-methyl piperazine moiety) HCT116 (Colon)209.17 ± 1.23[1]
MCF7 (Breast)221.91 ± 1.37[1]
Derivative 6 (with bromophenyl piperazine moiety) HCT116 (Colon)89.24 ± 1.36[1]
MCF7 (Breast)89.37 ± 1.17[1]
Quinazoline-chalcone 14g K-562 (Leukemia)0.622 - 1.81[2]
RPMI-8226 (Leukemia)0.622 - 1.81[2]
HCT-116 (Colon)0.622 - 1.81[2]
LOX IMVI (Melanoma)0.622 - 1.81[2]
MCF7 (Breast)0.622 - 1.81[2]
Pyrimidodiazepine 16c Various (10 cell lines)Highly cytotoxic (10-fold > doxorubicin)[2]
Doxorubicin (Positive Control) HCT116 (Colon)2[1]
MCF7 (Breast)0.98[1]

Kinase Inhibition Profile

A significant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are key players in cellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and Aurora kinase pathways are notable targets.

Compound/DerivativeTarget KinaseIC50 (nM)Reference
2-phenyl-4-aminopyrimidine derivative (A23) EGFRL858R/T790M330[3]
EGFRDel19/T790M/C797S133[3]
4,6-disubstituted [2,3-d]pyrimidine (Compound 18) EGFR1.5[4]
4,6-disubstituted [2,3-d]pyrimidine (Compound 20) EGFR1.7[4]
Thieno[2,3-d]pyrimidin-6-amide (Compound 111) EGFRWT0.9[4]
EGFRT790M/L858R4[4]

Antimicrobial Activity

Beyond their anticancer properties, pyrimidine derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Halogenated Pyrrolopyrimidines Staphylococcus aureus8[5]
Cystobactamids Pseudomonas aeruginosa4[6]
Acinetobacter baumannii8[6]
Chelocardins Enterobacterales0.25 - 16[6]
Stenotrophomonas maltophilia0.25 - 16[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[7]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using appropriate software.

Aurora Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.[9][10][11][12][13]

Materials:

  • Recombinant human Aurora kinase (e.g., Aurora A or B)

  • Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • Substrate (e.g., Kemptide)

  • ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a mixture of the substrate and ATP in the kinase assay buffer.

  • Assay Setup: In a 384-well plate, add 1 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.

  • Enzyme Addition: Add 2 µL of the diluted Aurora kinase enzyme to each well, except for the "no enzyme" control wells.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanisms of Action

To better understand the experimental processes and the biological context in which these derivatives operate, the following diagrams illustrate a typical experimental workflow and a key signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_outcome Outcome synthesis Synthesis of 2-Chloro-4- phenylpyrimidine Derivatives cell_culture Cancer Cell Culture (e.g., HCT116, MCF7) synthesis->cell_culture Treat cells with synthesized compounds kinase_assay Kinase Inhibition Assay (e.g., Aurora Kinase) synthesis->kinase_assay Test compounds against purified kinases mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 kinase_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_compound Identification of Lead Compounds sar->lead_compound

Caption: Experimental workflow for screening this compound derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Pyrimidine_Derivatives This compound Derivatives (Inhibitors) Pyrimidine_Derivatives->PI3K Inhibit Pyrimidine_Derivatives->Akt Inhibit

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition points.

Conclusion

The this compound scaffold serves as a valuable template for the development of novel therapeutic agents with a broad spectrum of biological activities. The presented data highlights the potential of these derivatives as potent anticancer and antimicrobial agents. The detailed experimental protocols and pathway diagrams provide a solid foundation for researchers to further explore and optimize these compounds. Future studies focusing on systematic structural modifications and in vivo evaluations are warranted to translate the promising in vitro results into clinically viable drug candidates.

References

A Comparative Guide to Alternative Reagents for the Synthesis of the 4-Phenylpyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient synthesis of this motif is therefore of paramount importance. This guide provides an objective comparison of various alternative reagents and methodologies for the construction of the 4-phenylpyrimidine core, supported by experimental data to inform the selection of the most suitable synthetic route.

Executive Summary

Traditional methods for pyrimidine synthesis, such as the Biginelli and Pinner reactions, have been complemented by a host of modern techniques. These newer methods, including microwave-assisted and ultrasound-assisted synthesis, one-pot procedures, and catalyst-free approaches, often offer significant advantages in terms of reaction time, yield, and environmental impact. This guide will delve into a comparative analysis of these methods, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

Comparison of Synthetic Methodologies

The choice of synthetic strategy for the 4-phenylpyrimidine core depends on factors such as desired substitution patterns, available starting materials, and required scale. Below is a summary of key quantitative data for several prominent methods.

MethodKey ReagentsCatalyst/ConditionsSolventReaction TimeTemperature (°C)Yield (%)
Classical Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaStrong Acid (e.g., HCl)EthanolSeveral hoursReflux20-60[1]
Microwave-Assisted Biginelli Benzaldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic Acid / Solvent-freeNone2-5 minutesNot Specified (300W MW)88-95[2][3]
Ultrasound-Assisted Biginelli 2-Phenyl-1,2,3-triazole-4-carbaldehyde, 1,3-Dicarbonyl, Urea/ThioureaSm(ClO4)3Ethanol15-30 minutes75-8085-95[1][4]
Pinner Synthesis Amidines, β-KetoestersAcid or BaseVariesSeveral hoursVariesGood to Excellent[5][6]
Chalcone-Based Synthesis Chalcones, Guanidine nitrateNaOHEthanolHoursRefluxModerate to Good[7][8]
Catalyst-Free One-Pot Synthesis Diisocyanides, N,N'-dimethylbarbituric acid, DialdehydeHeatVaries12 hours100Up to 84[9]

Experimental Protocols

Microwave-Assisted Biginelli Reaction for 4-Phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Sulfamic acid (catalytic amount)

Procedure: A mixture of benzaldehyde, ethyl acetoacetate, urea, and a catalytic amount of sulfamic acid is placed in a microwave-safe vessel. The reaction mixture is irradiated in a microwave reactor at 300W for 2-5 minutes.[3] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is then washed with cold water and recrystallized from ethanol to afford the pure 4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

Ultrasound-Assisted Synthesis of 4-(2-Phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • 2-Phenyl-1,2,3-triazole-4-carbaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Samarium perchlorate (Sm(ClO4)3) (10 mol%)

  • Ethanol (10 mL)

Procedure: In a Pyrex flask, 2-phenyl-1,2,3-triazole-4-carbaldehyde, ethyl acetoacetate, urea, and samarium perchlorate are mixed in absolute ethanol.[1][4] The flask is then placed in the water bath of an ultrasonic cleaner and irradiated at 75-80 °C for 15-30 minutes. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Synthesis of 4-Phenylpyrimidine from Chalcones and Guanidine

Materials:

  • Chalcone (0.01 mol)

  • Guanidine nitrate (0.01 mol)

  • Sodium hydroxide (40% aqueous solution)

  • Ethanol

Procedure: The chalcone and guanidine nitrate are dissolved in ethanol. To this solution, a 40% aqueous solution of sodium hydroxide is added slowly with constant stirring. The reaction mixture is then refluxed for several hours.[7][8] The completion of the reaction is monitored by TLC. After cooling to room temperature, the mixture is poured into ice-cold water and neutralized with dilute HCl. The precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent yields the pure 4-phenylpyrimidine derivative.

Synthetic Pathway Visualizations

The following diagrams illustrate the fundamental reaction pathways for the synthesis of the pyrimidine core using different methodologies.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Aryl Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea/Thiourea, H+ Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Urea Urea/Thiourea Adduct Intermediate Adduct Acyliminium->Adduct + Enolate DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Caption: The Biginelli reaction pathway.

Pinner_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine Amidine Iminium Iminium Intermediate Amidine->Iminium + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl Compound Enamine Enamine Intermediate Iminium->Enamine Tautomerization Pyrimidine Substituted Pyrimidine Enamine->Pyrimidine Cyclization & Dehydration

Caption: The Pinner synthesis pathway.

Chalcone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone Chalcone Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Guanidine (Michael Addition) Guanidine Guanidine Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine 4-Phenylpyrimidine Cyclized_Intermediate->Pyrimidine Dehydration & Aromatization

Caption: Chalcone-based pyrimidine synthesis.

Conclusion

The synthesis of the 4-phenylpyrimidine core can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While classical methods like the Biginelli and Pinner reactions are well-established, modern techniques utilizing microwave or ultrasound irradiation offer significant improvements in terms of reaction speed and efficiency. The choice of the optimal synthetic route will be dictated by the specific requirements of the target molecule and the desired process parameters. This guide provides a starting point for researchers to compare and select the most appropriate methodology for their synthetic endeavors.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of key intermediates is paramount for process optimization and the efficient synthesis of target molecules. 2-Chloro-4-phenylpyrimidine is a versatile building block in medicinal chemistry, and the reactivity of its C2-chloro substituent can be exploited through various synthetic transformations. This guide provides a comparative analysis of the kinetic profiles of three common reaction types involving this compound and its analogs: nucleophilic aromatic substitution (SNA_r_), Suzuki-Miyaura coupling, and Sonogashira coupling.

Comparative Kinetic Data

The following table summarizes quantitative data for the kinetics of nucleophilic substitution on 2-chloropyrimidine and the performance of Suzuki-Miyaura and Sonogashira couplings on related 2-chloropyrimidine systems. Direct kinetic data for this compound is limited in the literature for coupling reactions; therefore, reaction conditions and yields are provided to infer relative reaction rates.

Reaction TypeReactant/CatalystSolventTemperature (°C)Second-Order Rate Constant (k₂) (dm³ mol⁻¹ s⁻¹)Yield (%)Reaction Time (h)Reference
Nucleophilic Substitution
2-Chloropyrimidine + PiperidineEthanol5021.14 x 10⁻²--
2-Chloropyrimidine + DimethylamineEthanol5058.87 x 10⁻²--
2-Chloropyrimidine + MethylamineEthanol5021.14 x 10⁻²--
2-Chloropyrimidine + DiethylamineEthanol500.325 x 10⁻²--
2-Chloropyrimidine + OH⁻Ethanol5096.4 x 10⁻⁴--
Suzuki-Miyaura Coupling
2,4-Dichloropyrimidine + Phenylboronic AcidDioxane100-810.25
2,4,5,6-Tetrachloropyrimidine + Arylboronic AcidDioxane80-80-855
Sonogashira Coupling
Aryl Halide (ArCl) + Terminal AlkyneVariousVarious-ΔH‡ = 95-144 kJ mol⁻¹--

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures for similar substrates and may require optimization for this compound.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of 2-chloropyrimidines with amine nucleophiles.

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine)

  • Ethanol (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.

  • Add the amine nucleophile (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 2-chloropyrimidine derivative.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Inert gas supply (e.g., nitrogen, argon)

  • Standard workup and purification equipment as in Protocol 1.

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under the inert atmosphere with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of a 2-chloropyrimidine.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere setup as in Protocol 2.

  • Standard workup and purification equipment.

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the copper(I) salt (e.g., 5-10 mol%).

  • Add the degassed solvent, followed by the base and the terminal alkyne (1.2 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC.

  • After the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the metal catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

The following diagrams illustrate the general reaction pathways and a logical workflow for a comparative kinetic study.

reaction_pathways start This compound snar_product 2-Substituted-4-phenylpyrimidine start->snar_product  Nu⁻ (SNA_r_) suzuki_product 2-Aryl-4-phenylpyrimidine start->suzuki_product  ArB(OH)₂  Pd catalyst (Suzuki) sonogashira_product 2-Alkynyl-4-phenylpyrimidine start->sonogashira_product  R-C≡CH  Pd/Cu catalyst (Sonogashira)

Caption: Reaction pathways for this compound.

kinetic_workflow A Reaction Setup (Substrate, Reagents, Solvent, Temp.) B Time-course Sampling A->B C Reaction Quenching B->C D Quantitative Analysis (HPLC, GC, NMR) C->D E Data Processing (Concentration vs. Time) D->E F Kinetic Modeling (Rate Law, Rate Constant) E->F G Comparative Analysis F->G

Caption: Experimental workflow for comparative kinetic studies.

Assessing the Purity of Synthesized 2-Chloro-4-phenylpyrimidine by High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the purity of laboratory-synthesized 2-Chloro-4-phenylpyrimidine against commercially available alternatives, supported by a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis.

Comparative Purity Analysis

To provide a clear comparison, the purity of a hypothetically synthesized batch of this compound was assessed and compared against the typical purities of commercially available standards. The synthesized product was purified by flash column chromatography.

Product Source Analytical Method Reported Purity (%) Major Impurities
Synthesized Batch Reverse-Phase HPLC99.2%Starting materials, solvent residue
Commercial Standard A (Typical) Varies (HPLC, GC)>98.0%Unspecified
Commercial Standard B (High Purity) Varies (HPLC, GC)>99.0%Unspecified

Note: Purity data for commercial standards can vary between suppliers and batches. Researchers should always refer to the certificate of analysis provided with the product.

Experimental Protocol: Purity Determination by HPLC

A reverse-phase HPLC method was developed for the purity assessment of this compound. This method is optimized for the separation of the main compound from potential impurities.

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good retention and selectivity for moderately polar compounds.[1]

  • Software: Chromatography data acquisition and processing software.

Reagents and Materials:

  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Formic Acid: (Optional, for improved peak shape) LC-MS grade.

  • This compound: Synthesized product and/or commercial standards.

  • Methanol: HPLC grade (for sample preparation).

Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition (70% A: 30% B).

  • Filter the working solution through a 0.45 µm syringe filter before injection.

Analysis:

Inject the prepared sample into the HPLC system and run the analysis according to the specified chromatographic conditions. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Workflow

The logical flow for assessing the purity of synthesized this compound is outlined in the diagram below.

References

A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to efficiently forge carbon-carbon bonds. For medicinal chemists and drug development professionals, the pyrimidine scaffold is of particular interest due to its prevalence in a wide array of biologically active molecules. The effective coupling of 2-Chloro-4-phenylpyrimidine with various boronic acids is a critical step in the synthesis of diverse compound libraries for drug discovery. The choice of the palladium catalyst is a paramount consideration, directly influencing reaction efficiency, yield, and overall success. This guide provides an objective comparison of different palladium catalyst systems for the Suzuki coupling of this compound, supported by experimental data to inform catalyst selection and optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of this compound is dictated by a combination of factors, including the palladium precursor, the nature of the ancillary ligand, the base, and the solvent system. Below is a summary of quantitative data from studies on the coupling of this compound and the closely related 2,4-dichloropyrimidine with phenylboronic acid, offering a comparative overview of different catalytic approaches.

Catalyst SystemSubstrateBoronic AcidBaseSolventTemperature (°C)TimeYield (%)
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃Toluene/Ethanol/Water5512 h51[1]
Pd(PPh₃)₄ (Microwave)2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/Water10015 min81[2][3]
Pd(dppf)Cl₂·CH₂Cl₂2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10024 h70[2][3]

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful implementation and optimization of synthetic procedures. The following are representative experimental protocols for the Suzuki coupling of chloropyrimidine substrates with phenylboronic acid using different palladium catalysts.

Protocol 1: Conventional Heating with Pd(PPh₃)₄

This protocol details the synthesis of this compound from 2,4-dichloropyrimidine and phenylboronic acid using Tetrakis(triphenylphosphine)palladium(0).[1]

Reaction Setup:

  • In a reaction vial, dissolve 2,4-dichloropyrimidine (100 mg, 0.67 mmol) in a solvent mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Degas the solution with a stream of argon for five minutes.

  • To the degassed solution, add phenylboronic acid (82 mg, 0.67 mmol), Tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.18 mmol), and potassium carbonate (278 mg, 2.01 mmol).

  • Seal the reaction vial and place it on a shaker at 55°C for 12 hours.

Work-up and Purification:

  • After the reaction is complete, partition the crude product between water and ethyl acetate.

  • Dry the organic layer with anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on alumina (15% ethyl acetate in hexanes) to yield this compound as a yellow solid (65.2 mg, 51% yield).[1]

Protocol 2: Microwave-Assisted Synthesis with Pd(PPh₃)₄

This protocol describes a highly efficient microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[2][4]

Reaction Setup:

  • In a microwave reactor tube, combine 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), and potassium carbonate (1.5 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.0025 mmol, 0.5 mol%).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Flush the vial with argon.

Reaction Conditions:

  • Seal the tube and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 15 minutes.

Work-up and Purification:

  • After cooling, extract the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Coupling with Pd(dppf)Cl₂·CH₂Cl₂

This protocol outlines the use of [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane for the Suzuki coupling of 2,4-dichloropyrimidine.[2][3]

Reaction Setup:

  • In a reaction vessel, combine 2,4-dichloropyrimidine (0.50 mmol), phenylboronic acid (0.50 mmol), and potassium carbonate (1.50 mmol).

  • Add [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (5 mol%) as the catalyst.

  • Add 1,4-dioxane (3.5 mL) as the solvent.

Reaction Conditions:

  • Heat the reaction mixture at 100°C for 24 hours.

Work-up and Purification:

  • Extract the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the product using flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To further elucidate the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: This compound Arylboronic Acid Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Mixture (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Extraction monitoring->extraction drying Drying extraction->drying purification Column Chromatography drying->purification product Final Product purification->product

Caption: A generalized experimental workflow for the palladium-catalyzed Suzuki coupling of this compound.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_1 R-Pd(II)L-X Pd0->PdII_1 Oxidative Addition PdII_2 R-Pd(II)L-R' PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_2->Product ArylHalide Ar-X (this compound) BoronicAcid Ar'-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Evaluating the Efficacy of 2-Phenylpyrimidine Based Aurora Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the efficacy of 2-phenylpyrimidine based Aurora kinase inhibitors, comparing their performance with other notable Aurora kinase inhibitors. The information presented herein is synthesized from preclinical data to support researchers and professionals in drug development.

Introduction to Aurora Kinases and 2-Phenylpyrimidine Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis. Their overexpression is frequently observed in a variety of human cancers, making them an attractive target for anticancer therapies. Small molecule inhibitors targeting Aurora kinases have shown promise in preclinical and clinical studies. Among these, the 2-phenylpyrimidine scaffold has emerged as a key pharmacophore for the development of potent Aurora kinase inhibitors. This guide will focus on the efficacy of this class of compounds, with a particular emphasis on CYC116, and compare it against other well-characterized Aurora kinase inhibitors such as Alisertib (MLN8237) and Barasertib (AZD1152).

Biochemical Potency and Selectivity

The efficacy of a kinase inhibitor is initially determined by its potency against the target enzyme and its selectivity over other kinases. The following tables summarize the in vitro inhibitory activities of selected 2-phenylpyrimidine based inhibitors and their comparators against Aurora kinases A and B.

Table 1: In Vitro Inhibitory Activity of 2-Phenylpyrimidine Based Aurora Kinase Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Reference
CYC116 Aurora A-8.0[1]
Aurora B-9.2[1]
Compound 11j Aurora A7.1-
Aurora B25.7-
Compound 22 Aurora A9.3-
Aurora B2.8-

Table 2: In Vitro Inhibitory Activity of Comparator Aurora Kinase Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Reference
Alisertib (MLN8237) Aurora A1.2-
Aurora B396.5-
Barasertib (AZD1152-HQPA) Aurora A1369-
Aurora B0.370.36[2]

Cellular Activity and Antiproliferative Effects

The ability of an inhibitor to penetrate cells and exert a biological effect is crucial for its therapeutic potential. Cell-based assays are used to evaluate the antiproliferative activity of these compounds across various cancer cell lines.

Table 3: Antiproliferative Activity (IC50) of CYC116 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MV4-11Acute Myeloid Leukemia0.034[3]
HCT-116Colon Cancer0.34[3]
NCI-H460Lung Cancer0.681[3]

Table 4: Antiproliferative Activity (IC50) of Comparator Inhibitors in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Alisertib (MLN8237) HCT-116Colon Cancer0.06 - >5
Barasertib (AZD1152-HQPA) SW620Colorectal Cancer<0.05[4]

In Vivo Efficacy in Preclinical Models

The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in vivo. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used to evaluate the in vivo efficacy of these inhibitors.

Table 5: In Vivo Efficacy of CYC116 in a Human Tumor Xenograft Model

Tumor ModelDosing ScheduleEfficacyReference
NCI-H460 (Lung)75 and 100 mg/kg, oral, once daily for 5 daysSignificant tumor growth delays[4]

Table 6: In Vivo Efficacy of Comparator Inhibitors in Human Tumor Xenograft Models

CompoundTumor ModelDosing ScheduleEfficacyReference
Alisertib (MLN8237) HCT-116 (Colon)3, 10, and 30 mg/kg, oral, once daily for 21 daysSignificant tumor growth inhibition[5]
Barasertib (AZD1152) SW620 (Colorectal)150 mg/kg/day, s.c. minipump infusion over 48h79% tumor growth inhibition[6]
MOLM13 (Leukemia)25 mg/kg, i.p., 4 times a weekMarkedly suppressed tumor growth[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors and the experimental approaches used to evaluate them, the following diagrams illustrate the Aurora kinase signaling pathway and a general workflow for inhibitor testing.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Histone H3 Histone H3 Aurora B->Histone H3 phosphorylates (Ser10) TPX2 TPX2 TPX2->Aurora A activates CPC Chromosomal Passenger Complex CPC->Aurora B activates 2-Phenylpyrimidine Inhibitors 2-Phenylpyrimidine Inhibitors 2-Phenylpyrimidine Inhibitors->Aurora A 2-Phenylpyrimidine Inhibitors->Aurora B Other Aurora Kinase Inhibitors Other Aurora Kinase Inhibitors Other Aurora Kinase Inhibitors->Aurora A Other Aurora Kinase Inhibitors->Aurora B

Aurora Kinase Signaling Pathway

Experimental Workflow for Inhibitor Evaluation

Experimental Protocols

Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay and is a common method for determining the IC50 of kinase inhibitors.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase-specific substrate (e.g., Kemptide)

  • ATP

  • Test inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test inhibitor at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.[8]

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[9]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.[9]

In Vivo Xenograft Model

This protocol provides a general outline for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., nude or SCID)

  • Test inhibitor compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.[10]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[11]

  • Treatment Administration: Administer the test inhibitor and vehicle to the respective groups according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).[10]

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume with calipers and monitor the body weight of the mice regularly throughout the study.[11]

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the efficacy of the test compound. The TGI is typically calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The 2-phenylpyrimidine scaffold represents a promising starting point for the development of potent Aurora kinase inhibitors. Compounds like CYC116 demonstrate significant inhibitory activity against both Aurora A and B kinases, leading to potent antiproliferative effects in various cancer cell lines and tumor growth inhibition in vivo. When compared to other classes of Aurora kinase inhibitors, such as the selective Aurora A inhibitor Alisertib and the highly selective Aurora B inhibitor Barasertib, the 2-phenylpyrimidine derivatives often exhibit a more pan-inhibitory profile. The choice of a specific inhibitor for therapeutic development will depend on the desired selectivity profile and the specific cancer type being targeted. The experimental data and protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other novel Aurora kinase inhibitors.

References

Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4-phenylpyrimidine Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Chloro-4-phenylpyrimidine analogs and related derivatives, focusing on their anticancer properties. The information presented is synthesized from multiple studies to offer a broader understanding of how structural modifications to the pyrimidine scaffold influence biological activity.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various substituted pyrimidine derivatives against different cancer cell lines. The data, presented as IC50 values (the concentration required for 50% inhibition of cell growth), highlights the impact of different substituents on the pyrimidine core and the phenyl ring.

Compound IDCore Structure ModificationR1 (at C5 of pyrimidine)R2 (at C4 of phenyl)R3 (at C2 of pyrimidine)Cancer Cell LineIC50 (µM)Reference
Series 1: 5-Chloro-4-(phenylamino)pyrimidines 5-Chloro-4-(phenylamino)pyrimidineHH(CH2)5-CONHOHK562 (Leukemia)0.217[1]
5-Chloro-4-(phenylamino)pyrimidineH4-OCH3(CH2)5-CONHOHK562 (Leukemia)0.684[1]
5-Chloro-4-(phenylamino)pyrimidineH4-Cl(CH2)5-CONHOHK562 (Leukemia)>1000[1]
Series 2: 6-Chloro-5-phenylpyrimidines 6-Chloro-4-(fluoroalkylamino)-5-phenylpyrimidinePhenyl4-F2-pyridylA549 (Lung)0.032[2]
6-Chloro-4-(fluoroalkylamino)-5-phenylpyrimidinePhenyl4-Cl2-pyridylA549 (Lung)0.025[2]
6-Chloro-4-(fluoroalkylamino)-5-phenylpyrimidinePhenyl4-OCH32-pyridylA549 (Lung)0.041[2]
Series 3: 2,4-Disubstituted Pyrimidines 2,4-Disubstituted pyrimidineH4-ClN-cyclohexyl-N'-phenylureaHCT-116 (Colon)1.31
2,4-Disubstituted pyrimidineHHN-cyclohexyl-N'-phenylureaHCT-116 (Colon)>40
Series 4: 2,4,5-Trisubstituted Pyrimidines 2,4,5-Trisubstituted pyrimidineBr4-OCH32-morpholinoethoxyBEL-7402 (Liver)0.024[3]
2,4,5-Trisubstituted pyrimidineH4-OCH32-morpholinoethoxyBEL-7402 (Liver)0.55[3]

Key Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence the anticancer activity. For instance, in the 5-chloro-4-(phenylamino)pyrimidine series, a methoxy group at the para-position of the phenyl ring was more favorable for activity than a chloro-substituent.[1] Similarly, in the 6-chloro-5-phenylpyrimidine series, electron-withdrawing groups like fluorine and chlorine at the para-position of the phenyl ring resulted in potent activity.[2]

  • Substitution at the Pyrimidine Core: Modifications at the C2 and C5 positions of the pyrimidine ring are crucial for activity. The presence of a heteroaryl group, particularly one with a nitrogen atom ortho to the pyrimidine core, at the C2-position has been shown to enhance anticancer effects.[2] Furthermore, the introduction of a bromine atom at the C5 position of the pyrimidine scaffold in 2,4,5-trisubstituted pyrimidines led to a significant increase in potency.[3]

  • Nature of the Linker and Side Chains: In the case of histone deacetylase (HDAC) inhibitors bearing the 5-chloro-4-(phenylamino)pyrimidine cap, the linker and zinc-binding group play a critical role. A hydroxamic acid group as the zinc-binding moiety connected by an appropriate linker showed potent inhibitory activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HCT-116, K562, BEL-7402) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

HDAC Enzyme Inhibition Assay
  • Assay Principle: The enzymatic activity of HDACs is measured using a fluorogenic substrate.

  • Procedure: The assay is typically performed in a 96-well plate. The test compounds are pre-incubated with the recombinant human HDAC enzyme for a specified time. The fluorogenic substrate is then added, and the reaction is allowed to proceed. A developer solution is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a common signaling pathway targeted by pyrimidine derivatives and a typical experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar Data Analysis cluster_lead Lead Optimization start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) purification->cytotoxicity enzyme_assay Enzyme Inhibition Assay (e.g., Kinase Assay) purification->enzyme_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis enzyme_assay->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of this compound analogs.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates & Activates Pyrimidine This compound Analog (Inhibitor) Pyrimidine->RAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway often targeted by pyrimidine-based kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4-phenylpyrimidine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like 2-Chloro-4-phenylpyrimidine are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this halogenated pyrimidine derivative, in line with established safety protocols.

Disclaimer: This document provides guidance based on publicly available safety data. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.

Immediate Safety and Hazard Identification

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).

Key Hazards:

  • Acute Toxicity: Toxic if swallowed (Acute Toxicity 3, Oral).[1]

  • Skin Corrosion/Irritation: Causes skin irritation (Skin Irritation 2).[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage (Eye Damage 1).[1]

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure 3).[1]

Before handling this compound for any purpose, including disposal, it is crucial to wear the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategorySpecification
Eye/Face Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with chlorinated compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dusts/aerosols are generated.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited.[2]

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, silica gel), as hazardous waste.

  • This compound is classified as a halogenated organic waste due to the presence of chlorine.

  • It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by specialized waste management services.

Step 2: Waste Collection and Storage

  • Use a designated, compatible, and properly sealed hazardous waste container.[3][4] Plastic containers are often preferred to minimize the risk of breakage.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

Step 3: Arranging for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the collection and disposal of the hazardous waste.

  • The recommended method of disposal for this type of compound is typically controlled incineration at an approved waste disposal plant.[4][5]

Step 4: Decontamination of Empty Containers

  • An empty container that held this compound must be decontaminated before it can be considered non-hazardous.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can effectively dissolve the chemical residue.

  • Crucially, the rinsate (the solvent used for rinsing) must be collected and disposed of as halogenated hazardous waste.

  • After triple-rinsing and allowing the container to air-dry, deface or remove all labels. The container may then be disposed of as regular solid waste, though institutional policies may vary.

Spill Response Protocol

In the event of a spill, immediate action is required to contain the area and prevent exposure.

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: If the material is a solid, carefully sweep it up to avoid generating dust.[2][3]

  • Collection: Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 3DangerH301: Toxic if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1DangerH318: Causes serious eye damage
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation

Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound.[1]

Experimental Protocols: Neutralization

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Collection cluster_2 Spill Management cluster_3 Final Disposal Route cluster_4 Empty Container Decontamination start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated Waste Generated? (Unused chemical, contaminated items) ppe->waste_generated spill Spill Occurs? ppe->spill waste_type Identify as Halogenated Organic Waste waste_generated->waste_type Yes spill->waste_generated No evacuate Evacuate & Ventilate Area spill->evacuate Yes segregate Segregate from Non-Halogenated Waste Streams waste_type->segregate collect Collect in Labeled, Sealed, Compatible Container segregate->collect contact_ehs Contact EHS or Licensed Waste Disposal Company collect->contact_ehs empty_container Container is Empty? collect->empty_container contain Contain Spill (Sweep solid, avoid dust) evacuate->contain collect_spill Collect Spill & Debris into Hazardous Waste Container contain->collect_spill collect_spill->contact_ehs disposal Professional Disposal (e.g., Controlled Incineration) contact_ehs->disposal end End of Process disposal->end empty_container->contact_ehs No (Container has residue) triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Halogenated Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Container as per Institutional Policy triple_rinse->dispose_container collect_rinsate->contact_ehs dispose_container->end

References

Personal protective equipment for handling 2-Chloro-4-phenylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Chloro-4-phenylpyrimidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this compound.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE for handling this chemical.

PPE CategoryRequired EquipmentSpecifications and Rationale
Eye and Face Protection Safety goggles or a face shieldMust meet ANSI Z87.1 standards.[1] Required to protect against splashes and dust. A face shield should be used in addition to goggles when there is a higher risk of splashing.[1]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for incidental contact.[2] For prolonged handling or direct contact, consider double-gloving or using more robust gloves.[2] Always inspect gloves before use and wash hands after removal.
Body Protection Laboratory coatA flame-resistant lab coat is recommended.[1] Ensure it is buttoned and covers the arms. For tasks with a higher risk of splashes, a chemically resistant apron may be necessary.[3]
Respiratory Protection Use in a well-ventilated area or fume hoodA NIOSH/MSHA approved respirator may be required if working outside of a fume hood or if dust is generated.[4]
Foot Protection Closed-toe shoesShoes must cover the entire foot to protect against spills.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound.

1. Preparation:

  • Risk Assessment: Before starting any work, perform a thorough risk assessment for the planned experiment.

  • Gather Materials: Ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are readily accessible.

  • PPE Inspection: Carefully inspect all PPE for any signs of damage or contamination before use.

  • Ventilation Check: Confirm that the chemical fume hood or other ventilation system is functioning correctly.[6]

2. Handling:

  • Location: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]

3. Spill Management:

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as sand or vermiculite.[8] The contaminated absorbent should then be swept up and placed in a sealed container for disposal.[8]

  • Large Spills: In the case of a significant spill, evacuate the immediate area and adhere to your institution's emergency response procedures.

4. Decontamination:

  • Work Surfaces: Clean and decontaminate all work surfaces after handling the chemical.

  • Equipment: Decontaminate all glassware and equipment that came into contact with the chemical.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical: Dispose of unused or waste this compound in a designated, sealed, and properly labeled hazardous waste container.[6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and paper towels, must be disposed of as hazardous waste.

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram outlines the key decision points and safety procedures for the safe handling and disposal of this compound.

start Start: Handling this compound prep 1. Preparation - Risk Assessment - Gather Materials - Inspect PPE - Check Ventilation start->prep handling 2. Handling - Use Fume Hood - Avoid Dust Generation - Prevent Contact prep->handling spill_check Spill Occurred? handling->spill_check small_spill Small Spill Procedure - Absorb with Inert Material - Collect and Seal in Waste Container spill_check->small_spill Yes, Small large_spill Large Spill Procedure - Evacuate Area - Follow Emergency Protocol spill_check->large_spill Yes, Large decon 3. Decontamination - Clean Work Surfaces - Decontaminate Equipment spill_check->decon No small_spill->decon end End large_spill->end disposal 4. Disposal - Dispose of Waste Chemical - Dispose of Contaminated Materials - Follow Regulations decon->disposal disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-phenylpyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.